Nemadectin beta
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H48O8 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C34H48O8/c1-7-21(4)30-23(6)28(35)17-33(42-30)16-26-15-25(41-33)12-11-20(3)13-19(2)9-8-10-24-18-39-31-29(36)22(5)14-27(32(37)40-26)34(24,31)38/h7-11,14,19,23,25-31,35-36,38H,12-13,15-18H2,1-6H3/b9-8+,20-11+,21-7+,24-10+/t19-,23-,25+,26-,27-,28-,29+,30+,31+,33-,34+/m0/s1 |
InChI Key |
WDWFRIMNWVDXGF-YQERLSOISA-N |
Isomeric SMILES |
C/C=C(\C)/[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O)C |
Canonical SMILES |
CC=C(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Nemadectin Beta Synthesis Pathway: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nemadectin beta, a potent 16-membered macrocyclic lactone with significant anthelmintic properties, is a secondary metabolite produced by the filamentous bacterium Streptomyces cyaneogriseus. It serves as the direct precursor for the semi-synthetic derivative moxidectin, a widely used endectocide in veterinary and human medicine. The biosynthesis of nemadectin is a complex process orchestrated by a modular type I polyketide synthase (PKS) system, encoded by a dedicated biosynthetic gene cluster (BGC). The production of this valuable compound is tightly regulated by a hierarchical network of transcriptional regulators, including a cluster-situated activator and a quorum-sensing system. This technical guide provides a comprehensive overview of the this compound synthesis pathway, detailing the genetic and enzymatic machinery, regulatory networks, and quantitative data from yield-improvement studies. It also includes detailed experimental protocols for key genetic manipulations and analytical procedures relevant to nemadectin research.
Nemadectin Biosynthesis Gene Cluster and Polyketide Synthase
The biosynthesis of the nemadectin polyketide backbone is catalyzed by a modular type I polyketide synthase. While the complete, annotated sequence and modular organization of the nemadectin BGC are not fully detailed in publicly available literature, research has identified several key genes and operons within the cluster. The complete genome of Streptomyces cyaneogriseus ssp. noncyanogenus has been sequenced, providing a foundation for further bioinformatics analysis of the nemadectin BGC.[1][2]
Key identified genes and operons in the nemadectin biosynthetic gene cluster include:
-
nemR : A cluster-situated regulatory gene encoding a Large ATP-binding regulators of the LuxR family (LAL-family) transcriptional activator. NemR is essential for the transcription of other biosynthetic genes in the cluster.[3][4]
-
nemA1-1/A1-2/A2 , nemC , and nemA4/A3/E/D : These are likely polyketide synthase and modifying enzyme-encoding operons that are directly activated by NemR.[3][4]
-
nemG and nemF : These genes are also part of the biosynthetic cluster and are indirectly activated by NemR.[3][4]
The starter and extender units for nemadectin biosynthesis are predicted to be derived from short-chain carboxylic acids, similar to other polyketides like avermectin.[5][6][7][8] The specific starter and extender units utilized by each module of the nemadectin PKS have not been experimentally determined in the available literature.
Regulatory Network of Nemadectin Biosynthesis
The production of nemadectin is under the control of a sophisticated regulatory network, ensuring its synthesis is coordinated with the physiological state of the producing organism. Key regulatory players identified to date are the LAL-family activator NemR and the quorum-sensing system ScyA1/ScyR1.
The Central Role of the NemR Activator
NemR is a transcriptional activator that binds to specific promoter regions within the nemadectin BGC, initiating the transcription of the PKS and other essential biosynthetic genes.[3][4] Deletion of the nemR gene leads to a significant decrease in nemadectin production, highlighting its critical role.[9] Conversely, overexpression of nemR has been shown to dramatically increase nemadectin yields.[9] A highly conserved 18-bp DNA sequence, 5'-TGGGGTGKATAGGGGGTA-3' (where K can be T or G), has been identified as the essential binding site for NemR.[3]
Quorum-Sensing Regulation by ScyA1/ScyR1
In addition to the dedicated cluster regulator, a quorum-sensing (QS) system, designated ScyA1/ScyR1, positively regulates nemadectin production.[10][11] This system is homologous to the Aco/ArpA-like systems found in other Streptomyces species. The current model for this regulatory cascade is as follows:
-
ScyA1 Activation of ScyR1 : The autoregulator synthase homolog, ScyA1, is an upstream activator of the ArpA homolog, ScyR1. ScyA1 promotes the transcription of scyR1.[10][11]
-
Indirect Activation of nem Genes : ScyR1, along with two other ArpA homologs, ScyR2 and ScyR3, indirectly activates the transcription of the nemadectin biosynthetic genes.[10] Electrophoretic mobility shift assays (EMSAs) have shown that these regulators do not bind directly to the promoter regions of the nem cluster genes.[10] Instead, they likely act through an intermediary regulatory cascade.
-
Activation of nemR : The ScyA1/ScyR1 system, along with ScyR2 and ScyR3, activates the transcription of the key activator gene nemR, as well as the PKS gene nemA1-2.[10]
The following diagram illustrates the proposed regulatory pathway for nemadectin biosynthesis:
Quantitative Data on Nemadectin Production
Several studies have focused on enhancing nemadectin production through genetic engineering and fermentation optimization. The following tables summarize the quantitative data from these efforts.
Table 1: Improvement of Nemadectin Production by Genetic Engineering in S. cyaneogriseus
| Strain / Condition | Genetic Modification | Production Titer (mg/L) | Fold Increase | Reference |
| MOX-101 (Wild-Type) | - | ~244 | - | [9] |
| ΔnemR | Deletion of nemR | ~49 | ~0.2 | [9] |
| MOX-101/pnemR | Overexpression of nemR (native promoter) | ~382 | 1.57 | [9] |
| MOX-101/pnemR-ermEp* | Overexpression of nemR (strong constitutive promoter) | ~423 | 1.73 | [9] |
| MOX-101/pCL-MOX | Overexpression of the entire nem BGC (CRISPR-TAR) | 509 | 2.09 | [9][12] |
| NMWT1 (Wild-Type) | - | Not specified | - | [3] |
| NMWT1-OEnemR | Overexpression of nemR | Not specified | 1.8 | [3] |
Table 2: Effect of Regulatory Gene Manipulation on Nemadectin Production
| Strain | Relevant Genotype | Relative Nemadectin Production (%) | Reference |
| NMWT1 | Wild-Type | 100 | [10] |
| ΔscyA1 | Deletion of scyA1 | ~7 | [10] |
| RscyR1 | Silencing of scyR1 | ~8 | [10] |
| ΔscyR2 | Deletion of scyR2 | ~58 | [10] |
| ΔscyR3 | Deletion of scyR3 | ~61 | [10] |
| OscyA1 | Overexpression of scyA1 | 156 | [10] |
| OscyR1 | Overexpression of scyR1 | 129 | [10] |
Table 3: Fermentation Media Composition for Nemadectin Production
| Medium Component | Seed Medium (g/L) | Fermentation Medium (g/L) | Reference |
| Glucose | 20 | 45 | [13][14] |
| Dextrin | 10 | - | [13][14] |
| Lactose | - | 20 | [13][14] |
| Soybean Cake Powder | 20 | 20 | [13][14] |
| Cottonseed Meal | 15 | 15 | [13][14] |
| Peptone | 8 | - | [13][14] |
| Sodium Nitrate | - | 0.5 | [13][14] |
| Magnesium Sulfate | 1 | 1 | [13][14] |
| Dipotassium Hydrogen Phosphate | 0.5 | - | [13][14] |
| Ferrous Ammonium Sulfate | - | 0.66 | [13][14] |
| Nickel Chloride | - | 0.03 | [13][14] |
| Calcium Carbonate | - | 4 | [13][14] |
| pH | 6.5 | 6.8 | [13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed in nemadectin research.
Gene Disruption and Overexpression in Streptomyces cyaneogriseus
The following protocol is a general guideline for gene knockout and overexpression based on methods described for nemR.[9][12]
-
Primer Design and PCR Amplification : Design primers to amplify ~1.5 kb upstream and downstream homologous arms flanking the target gene (nemR).
-
Splicing by Overlap Extension PCR (SOE-PCR) : Splice the upstream and downstream fragments together using SOE-PCR.
-
Vector Ligation : Clone the resulting fragment into a suitable E. coli-Streptomyces shuttle vector (e.g., pSET152) using a seamless cloning method.
-
Transformation into E. coli : Transform the ligation product into a suitable E. coli strain (e.g., DH5α) for plasmid propagation and verification.
-
Transfer to Donor Strain : Transform the verified plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002) for intergeneric conjugation.
-
Prepare Streptomyces Spores : Collect fresh spores from a mature culture of S. cyaneogriseus.
-
Heat Shock : Heat-shock the spore suspension at 50°C for 10 minutes.
-
Mix and Plate : Mix the heat-shocked spores with the E. coli donor strain and plate on a suitable medium (e.g., MS agar).
-
Selection : After incubation, overlay the plates with antibiotics to select for exconjugants (e.g., nalidixic acid to counter-select E. coli and apramycin to select for the integrated plasmid).
-
Isolate and Verify : Isolate single colonies and verify the single-crossover and subsequent double-crossover events by PCR.
-
Amplify Gene and Promoter : Amplify the target gene (nemR) with its native promoter or a strong constitutive promoter (e.g., ermEp*).
-
Vector Ligation : Clone the amplified fragment into an integrative shuttle vector (e.g., pSET152).
-
Transformation and Conjugation : Follow the same procedure as for gene deletion to introduce the overexpression construct into S. cyaneogriseus.
The following diagram outlines the workflow for gene knockout in Streptomyces cyaneogriseus:
Fermentation and Nemadectin Extraction
The following is a typical protocol for the fermentation of S. cyaneogriseus and extraction of nemadectin for analysis.[9][14][15]
-
Seed Culture : Inoculate a suitable seed medium with spores of S. cyaneogriseus and incubate at 28°C with shaking for 2-3 days.
-
Production Culture : Inoculate the fermentation medium with the seed culture (e.g., 10% v/v) and incubate at 28°C with shaking for 7-9 days.
-
Extraction :
-
Take a 1 mL sample of the fermentation broth.
-
Add 3 mL of methanol and vortex thoroughly.
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant for HPLC analysis.
-
HPLC Analysis of Nemadectin
The following HPLC conditions are based on methods used for nemadectin and related macrocyclic lactones.[9]
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of methanol and water (e.g., 85:15 v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 245 nm.
-
Injection Volume : 20 µL.
-
Quantification : Use a standard curve of purified nemadectin to quantify the concentration in the samples.
Conclusion
The biosynthesis of this compound is a complex and tightly regulated process with significant potential for yield improvement through genetic engineering and fermentation optimization. The identification and characterization of the nemR activator and the ScyA1/ScyR1 quorum-sensing system have provided valuable targets for rational strain improvement. While a complete annotation of the nemadectin biosynthetic gene cluster and a detailed understanding of the PKS enzymology remain areas for future research, the information and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of natural products. Further elucidation of the regulatory network and the enzymatic machinery will undoubtedly pave the way for the development of hyper-producing strains and the generation of novel nemadectin analogs through biosynthetic engineering.
References
- 1. Engineered CRISPR-Cas9 for Streptomyces sp. genome editing to improve specialized metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Elucidation of the Activation Pathways of ScyA1/ScyR1, an Aco/ArpA-Like System That Regulates the Expression of Nemadectin and Other Secondary Metabolic Biosynthetic Genes [frontiersin.org]
- 4. Characterization of a LAL-type regulator NemR in nemadectin biosynthesis and its application for increasing nemadectin production in Streptomyces cyaneogriseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organization of biosynthetic gene cluster for avermectin in Streptomyces avermitilis: analysis of enzymatic domains in four polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elucidation of the Activation Pathways of ScyA1/ScyR1, an Aco/ArpA-Like System That Regulates the Expression of Nemadectin and Other Secondary Metabolic Biosynthetic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of the Activation Pathways of ScyA1/ScyR1, an Aco/ArpA-Like System That Regulates the Expression of Nemadectin and Other Secondary Metabolic Biosynthetic Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. CN102952832A - Method for producing Nemadectin through fermenting - Google Patents [patents.google.com]
- 14. CN102952832B - Method for producing Nemadectin through fermenting - Google Patents [patents.google.com]
- 15. CN102336796B - Preparation method of nemadectin - Google Patents [patents.google.com]
Nemadectin Beta: A Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemadectin beta is a macrocyclic lactone belonging to the milbemycin class of compounds, produced by the fermentation of Streptomyces cyaneogriseus. It is a potent endectocide with a broad spectrum of activity against various internal and external parasites. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its anthelmintic, insecticidal, and acaricidal properties. The information presented herein is intended to support research and development efforts in the fields of veterinary and agricultural science.
Mechanism of Action
This compound, like other macrocyclic lactones, exerts its primary effect by targeting glutamate-gated chloride channels (GluCls) which are unique to invertebrates such as nematodes and arthropods.[1] The binding of this compound to these channels leads to an influx of chloride ions into nerve and muscle cells. This influx causes hyperpolarization of the cell membrane, resulting in the inhibition of neuronal signal transmission and flaccid paralysis of the parasite.[2] Ultimately, this paralysis leads to the expulsion or death of the parasite. The high affinity of this compound for invertebrate GluCls and the relative insensitivity of vertebrate GABA-gated chloride channels contribute to its favorable safety profile in host animals.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in invertebrates.
Biological Activity Spectrum
This compound exhibits potent activity against a wide range of parasites, including nematodes, insects, and acarids.
Anthelmintic Activity
This compound is highly effective against various gastrointestinal nematodes. Quantitative data from studies in canines and ovines are summarized below.
Table 1: Anthelmintic Efficacy of this compound in Dogs
| Parasite Species | Host | Formulation | Dosage (mg/kg BW) | Efficacy (%) | Reference |
| Toxocara canis | Dog | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100 | [3] |
| Toxascaris leonina | Dog | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100 | [3] |
| Ancylostoma caninum | Dog | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100 | [3] |
| Uncinaria stenocephala | Dog | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100 | [3] |
| Trichuris vulpis | Dog | Liquid (in gelatin capsules) | 0.6 - 0.8 | 99 - 100 | [3] |
| Toxocara canis | Dog | Tablet | 0.2 | 100 | [3] |
| Ancylostoma caninum | Dog | Tablet | 0.2 | 100 | [3] |
| Uncinaria stenocephala | Dog | Tablet | 0.2 | 100 | [3] |
| Trichuris vulpis | Dog | Tablet | 0.6 - 0.8 | 99 - 100 | [3] |
Table 2: Anthelmintic Efficacy of this compound in Sheep
| Parasite Species | Host | Formulation | Dosage (mg/kg BW) | Efficacy (%) | Reference |
| Haemonchus contortus (Ivermectin-resistant strain) | Sheep | Oral | 0.2 | 99 | [4] |
| Haemonchus contortus (Susceptible strain) | Sheep | Oral | 0.2 | 100 | [4] |
Insecticidal and Acaricidal Activity
While specific quantitative data for this compound against a broad range of insect and acarid species is limited in publicly available literature, its classification as a macrocyclic lactone suggests activity against various ectoparasites. Macrocyclic lactones, in general, are effective against lice, mites, ticks, and various fly species.[5][6] Moxidectin, a derivative of nemadectin, has demonstrated efficacy against sheep scab mites (Psoroptes ovis) and cattle ticks (Rhipicephalus (Boophilus) microplus).[7][8] Further research is warranted to fully characterize the insecticidal and acaricidal spectrum of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the biological activity of this compound.
In Vivo Anthelmintic Efficacy Trial (Fecal Egg Count Reduction Test - FECRT)
The Fecal Egg Count Reduction Test is a standard method for evaluating the efficacy of anthelmintics in livestock and companion animals.
Objective: To determine the percentage reduction in nematode egg shedding in treated animals compared to untreated controls.
Materials:
-
Test animals (e.g., dogs, sheep) with naturally acquired gastrointestinal nematode infections.
-
This compound formulation.
-
Calibrated dosing equipment.
-
Fecal collection containers.
-
Microscope, slides, coverslips.
-
McMaster counting chambers.
-
Saturated salt solution (flotation solution).
-
Centrifuge.
Procedure:
-
Animal Selection and Acclimation: Select animals with detectable nematode egg counts. House the animals individually or in groups and allow for an acclimation period of at least 7 days.[9]
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.
-
Treatment Administration: Weigh each animal to ensure accurate dosing. Administer the this compound formulation according to the study design. A control group should receive a placebo or no treatment.
-
Post-treatment Sampling: Collect individual fecal samples from each animal at a predetermined time point post-treatment (e.g., 10-14 days).[10][11]
-
Fecal Egg Count:
-
Weigh a specific amount of feces (e.g., 2-4 grams).
-
Homogenize the feces in a known volume of flotation solution.
-
Strain the suspension to remove large debris.
-
Fill the chambers of a McMaster slide with the fecal suspension.
-
Allow the slide to sit for 5 minutes for the eggs to float to the surface.
-
Count the number of nematode eggs within the grid of the McMaster chamber using a microscope.
-
Calculate the number of eggs per gram (EPG) of feces.
-
-
Data Analysis: Calculate the percentage fecal egg count reduction for each treated group using the following formula:
% FECR = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
Caption: Workflow for an in vivo anthelmintic efficacy trial (FECRT).
Larval Immersion Test (for Acaricidal Activity)
This in vitro assay is used to determine the efficacy of a compound against the larval stage of ticks.
Objective: To determine the concentration of this compound that is lethal to a specific percentage of tick larvae (e.g., LC50).
Materials:
-
Tick larvae (e.g., Rhipicephalus (Boophilus) microplus).
-
This compound.
-
Solvent (e.g., ethanol, acetone).
-
Distilled water and surfactant (e.g., Tween 80).
-
Filter paper or small mesh bags.[12]
-
Petri dishes or multi-well plates.
-
Incubator.
-
Stereomicroscope.
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions of the stock solution with distilled water containing a surfactant to achieve the desired test concentrations. A control solution should contain only the solvent and surfactant in distilled water.
-
Exposure of Larvae:
-
Place a known number of tick larvae (e.g., 100) onto a piece of filter paper or into a small mesh bag.
-
Immerse the filter paper or bag containing the larvae into the test solution for a specified period (e.g., 5-10 minutes).[12][13]
-
After immersion, remove the filter paper or bag and allow it to dry at room temperature.
-
-
Incubation: Place the dried filter paper or bag into a petri dish or well of a plate. Incubate under controlled conditions (e.g., 27°C and >80% relative humidity) for a set period (e.g., 24 hours).
-
Mortality Assessment: After the incubation period, count the number of live and dead larvae under a stereomicroscope. Larvae that are immobile when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the LC50 and other lethal concentration values.
Adult Topical Application Bioassay (for Insecticidal Activity)
This method is used to assess the contact toxicity of a compound to adult insects.
Objective: To determine the dose of this compound that is lethal to a specific percentage of adult insects (e.g., LD50).
Materials:
-
Adult insects (e.g., stable flies, blowflies).
-
This compound.
-
Acetone or other suitable solvent.
-
Microsyringe or microapplicator.
-
Holding containers with food and water source.
-
CO2 for anesthetizing insects.
Procedure:
-
Preparation of Dosing Solutions: Dissolve this compound in acetone to prepare a range of concentrations.
-
Insect Handling: Anesthetize the adult insects with CO2.
-
Topical Application: Using a microsyringe, apply a precise volume (e.g., 0.5-1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.[14][15] The control group should be treated with acetone only.
-
Observation: Place the treated insects in holding containers with access to food and water. Maintain the containers under controlled environmental conditions.
-
Mortality Assessment: Record the number of dead and moribund insects at specific time intervals (e.g., 24, 48, and 72 hours) post-application.
-
Data Analysis: Correct the mortality data for any control mortality using Abbott's formula. Use probit analysis to calculate the LD50 and other lethal dose values.
Conclusion
This compound is a potent and broad-spectrum antiparasitic agent with significant activity against a variety of nematodes and likely a range of ectoparasites. Its mechanism of action, targeting invertebrate-specific glutamate-gated chloride channels, provides a basis for its selective toxicity. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and professionals involved in the development of new and effective parasite control strategies. Further investigation into the full insecticidal and acaricidal spectrum of this compound is encouraged to fully realize its potential in animal health and agriculture.
References
- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AOP-Wiki [aopwiki.org]
- 3. Molecular biology and electrophysiology of glutamate-gated chloride channels of invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of moxidectin, nemadectin and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrocyclic lactones and ectoparasites control in livestock: Efficacy, drug resistance and therapeutic challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Toxicological Effects of Insecticides and Their Mixtures on Spodoptera littoralis (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of moxidectin for the prevention and treatment of psoroptic mange (scab) in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [openresearch.okstate.edu]
- 10. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ivermectin inhibits AMPA receptor-mediated excitotoxicity in cultured motor neurons and extends the life span of a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. Efficacy of entomopathogenic nematodes at different spray pressures on Stomoxys calcitrans larvae (Diptera: Muscidae) in by-products of sugarcane mills - PubMed [pubmed.ncbi.nlm.nih.gov]
The Relationship of Nemadectin to Milbemycins and Avermectins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural, biosynthetic, and functional relationships between nemadectin, the broader milbemycin family, and the closely related avermectins. These macrocyclic lactones, derived from soil-dwelling Streptomyces species, represent some of the most important endectocides in veterinary and human medicine.
Structural and Biosynthetic Relationship
Avermectins and milbemycins are structurally analogous 16-membered macrocyclic lactones produced through complex polyketide synthase (PKS) pathways.[1][2] Nemadectin is a naturally occurring and potent member of the milbemycin class.[3][4]
The fundamental structural distinction lies at the C-13 position of the macrocyclic ring. Avermectins, such as ivermectin and abamectin, are characterized by a bis-oleandrosyloxy sugar moiety at this position.[1] In contrast, milbemycins, including nemadectin and its semi-synthetic derivative moxidectin, lack this disaccharide substituent and typically possess a hydrogen or a simple hydroxyl or methoxy group.[1][4]
Nemadectin serves as the direct fermentation precursor for the synthesis of moxidectin, a widely used second-generation macrocyclic lactone.[4] The biosynthesis for both families originates from the assembly of acetate and propionate units by large, modular PKS enzymes encoded by extensive gene clusters within the Streptomyces genome. The structural divergence between the two families is determined by the specific genetic modules within these clusters, particularly the genes responsible for post-PKS modifications like glycosylation at the C-13 position.
Mechanism of Action: Targeting Invertebrate Ion Channels
Despite structural differences, avermectins and milbemycins share a common primary mechanism of action.[2][4] They are potent, non-competitive agonists of glutamate-gated chloride ion channels (GluCls), which are found exclusively in the nerve and muscle cells of protostome invertebrates like nematodes and arthropods.[5]
Binding of the macrocyclic lactone to the GluCl receptor locks the channel in an open state, leading to a sustained influx of chloride ions (Cl⁻).[4] This influx causes hyperpolarization of the postsynaptic cell membrane, making it refractory to excitatory stimulation. The ultimate effect is a flaccid paralysis of the parasite's pharyngeal pump and somatic musculature, leading to starvation, expulsion from the host, and death.[6] The absence of these specific GluCls in vertebrates provides a wide margin of safety for these compounds in mammalian hosts.[5]
Comparative Efficacy Data
Nemadectin and its derivative moxidectin exhibit potent activity, particularly against nematode strains that have developed resistance to first-generation avermectins like ivermectin. The following tables summarize key quantitative efficacy data from published studies.
Table 1: Comparative Efficacy Against Ivermectin-Resistant Haemonchus contortus in Sheep
| Compound | Dosage (Oral) | Strain | Efficacy (% Reduction in Worm Count) | Reference |
| Ivermectin | 0.2 mg/kg | Ivermectin-Resistant | Not Significant | [3] |
| Nemadectin | 0.2 mg/kg | Ivermectin-Resistant | 99% | [3] |
| Moxidectin | 0.2 mg/kg | Ivermectin-Resistant | 100% | [3] |
| Ivermectin | 0.2 mg/kg | Susceptible | 100% | [3] |
| Nemadectin | 0.2 mg/kg | Susceptible | 100% | [3] |
| Moxidectin | 0.2 mg/kg | Susceptible | 100% | [3] |
Table 2: Efficacy of Nemadectin Against Canine Gastrointestinal Helminths
| Parasite Species | Dosage (Oral) | Efficacy (% Elimination) | Reference |
| Toxocara canis | 0.2 - 0.4 mg/kg | 100% | [7] |
| Toxascaris leonina | 0.2 - 0.4 mg/kg | 100% | [7] |
| Ancylostoma caninum | 0.2 - 0.4 mg/kg | 100% | [7] |
| Uncinaria stenocephala | 0.2 - 0.4 mg/kg | 100% | [7] |
| Trichuris vulpis | 0.6 - 0.8 mg/kg | 99 - 100% | [7] |
Table 3: Comparative In Vitro Potency (EC50) Against Cyathostomins (Equine)
| Compound | Average EC50 (nMol) | Reference |
| Ivermectin | 0.0404 | [1] |
| Moxidectin | 0.0558 | [1] |
Key Experimental Methodologies
In Vitro Larval Motility Assay (LMA)
The Larval Motility Assay is a high-throughput method used to determine the in vitro efficacy of anthelmintic compounds by measuring the inhibition of larval movement.
Detailed Protocol:
-
Larval Preparation: Infective third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus) are harvested from fecal cultures. To remove the protective cuticle (exsheathment), larvae are incubated in a mild oxidizing solution (e.g., 0.15% NaCl) at 37°C for approximately 20 minutes with periodic vortexing.[3]
-
Dispensing Larvae: The exsheathed larvae are washed and suspended in a suitable culture medium (e.g., RPMI-1640 or LB medium). Approximately 50-100 L3 are dispensed into each well of a 96-well microtiter plate.[3][7]
-
Compound Addition: The test compounds (nemadectin, ivermectin, etc.) are serially diluted in the same medium, often with a small percentage of a solvent like DMSO. A fixed volume of each dilution is added to the wells to achieve the final desired concentrations. Control wells receive medium with solvent only.[7][8]
-
Incubation: Plates are incubated under controlled conditions (e.g., 24-72 hours at 16°C or 37°C in a humidified incubator).[3][8]
-
Motility Assessment: Larval motility is quantified. This can be done manually by microscopic observation and scoring (e.g., a scale of 0 for no movement to 3 for vigorous sinusoidal movement) or using automated tracking systems (e.g., WMicrotracker) that measure interruptions in an infrared light beam caused by larval movement.[3][9]
-
Data Analysis: Motility scores or activity counts are converted to a percentage of the negative control. Dose-response curves are generated by plotting the percentage inhibition against the log of the drug concentration to calculate the EC50 (Effective Concentration, 50%) or IC50 (Inhibitory Concentration, 50%).[9]
Analysis by UHPLC-MS/MS
Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a definitive method for quantifying macrocyclic lactones in biological matrices.
Detailed Protocol:
-
Sample Preparation (Protein Precipitation): A known volume of plasma or tissue homogenate is mixed with a protein precipitating solvent, such as acetonitrile containing 1% formic acid. An internal standard (e.g., selamectin) is added to correct for extraction losses.[10][11]
-
Cleanup: The mixture is centrifuged, and the supernatant is passed through a cleanup plate or column (e.g., Ostro® 96-well plate or C18 Solid-Phase Extraction) to remove interfering matrix components.[10]
-
Chromatographic Separation: The cleaned extract is injected into a UHPLC system equipped with a suitable column (e.g., Acquity UPLC HSS-T3). A gradient elution using a mobile phase of water and methanol (often with acetic acid or formic acid as a modifier) is used to separate the different macrocyclic lactones.[10]
-
Mass Spectrometry Detection: The eluent from the UHPLC is directed to a tandem mass spectrometer (e.g., Xevo TQ-S®) operating in positive electrospray ionization (ESI+) mode.[11]
-
Quantification: The instrument is set to Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte (e.g., for moxidectin, m/z 640.40 > 123.10). The peak area ratio of the analyte to the internal standard is used to quantify the concentration against a matrix-matched calibration curve.[10]
Conclusion
Nemadectin is a potent, naturally occurring milbemycin that is structurally and biosynthetically related to the avermectin family. All these compounds share a primary mechanism of action, targeting the invertebrate-specific glutamate-gated chloride channel. Quantitative data demonstrates that nemadectin, and its derivative moxidectin, are highly effective anthelmintics, maintaining high efficacy even against nematode populations that have developed resistance to ivermectin. This underscores their critical role in modern parasite control strategies and highlights the potential for further drug development based on the milbemycin scaffold.
References
- 1. In vitro evaluation of ivermectin, moxidectin, albendazole and pyrantel against cyathostomins of horses [pubmed.ncbi.nlm.nih.gov]
- 2. The effect on liveweight gain of using anthelmintics with incomplete efficacy against resistant Cooperia oncophora in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of moxidectin, nemadectin and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthelmintic | Uses, Types & Side Effects | Britannica [britannica.com]
- 5. scops.org.uk [scops.org.uk]
- 6. Efficacy of nemadectin, a new broad-spectrum endectocide, against natural infections of canine gastrointestinal helminths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lack of efficacy of monepantel against Trichostrongylus colubriformis in sheep in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Nemadectin Beta: A Technical Guide on its Anthelmintic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemadectin beta is a potent macrocyclic lactone endectocide belonging to the milbemycin class of anthelmintics. It exhibits broad-spectrum activity against a variety of parasitic nematodes (roundworms) and arthropods. This technical guide provides an in-depth overview of the anthelmintic properties of this compound, focusing on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation.
Mechanism of Action
The primary anthelmintic mechanism of this compound involves its interaction with glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates.[1][2] These channels are ligand-gated ion channels that are crucial for inhibitory neurotransmission in nematodes.[1][3]
This compound acts as an agonist of GluCls, binding to a site distinct from the glutamate-binding site.[1][4] This binding potentiates the effect of glutamate and can also directly open the channel, leading to a prolonged and essentially irreversible influx of chloride ions (Cl-) into the neuron or muscle cell.[1][2] The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it less excitable.[1] This disruption of nerve signaling and muscle function results in flaccid paralysis of the nematode, ultimately leading to its expulsion from the host.[3]
Quantitative Efficacy Data
The following table summarizes the in vivo efficacy of nemadectin against various canine gastrointestinal helminths.
| Helminth Species | Host | Formulation | Dosage (mg/kg BW) | Efficacy (% Elimination) | Reference |
| Toxocara canis | Canine | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100% | [5] |
| Toxascaris leonina | Canine | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100% | [5] |
| Ancylostoma caninum | Canine | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100% | [5] |
| Uncinaria stenocephala | Canine | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100% | [5] |
| Toxocara canis | Canine | Tablet | 0.2 | 100% | [5] |
| Ancylostoma caninum | Canine | Tablet | 0.2 | 100% | [5] |
| Uncinaria stenocephala | Canine | Tablet | 0.2 | 100% | [5] |
| Trichuris vulpis | Canine | Liquid or Tablet | 0.6 - 0.8 | 99 - 100% | [5] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of anthelmintic properties. Below are representative methodologies for in vitro and in vivo evaluation of this compound.
In Vitro Motility Assay
This assay assesses the direct effect of this compound on the motility of nematodes.
Objective: To determine the concentration of this compound that inhibits nematode motility.
Materials:
-
Nematode culture (e.g., Caenorhabditis elegans or a parasitic species like Haemonchus contortus)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium (e.g., S-medium for C. elegans)
-
96-well microtiter plates
-
Automated motility tracking system (e.g., WMicrotracker) or a dissecting microscope
-
Incubator
Procedure:
-
Nematode Preparation: Synchronize the nematode culture to obtain a population of a specific life stage (e.g., L4 larvae or young adults).
-
Assay Setup: Dispense a defined number of nematodes (e.g., 30-50) into each well of a 96-well plate containing culture medium.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a solvent control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature for the nematode species (e.g., 20°C for C. elegans).
-
Motility Assessment: At predetermined time points (e.g., 1, 4, 24, 48 hours), measure the motility of the nematodes in each well using an automated tracker or by visual inspection under a microscope. Motility can be scored on a scale (e.g., 0 = no movement, 3 = vigorous movement).
-
Data Analysis: Calculate the percentage of motility inhibition for each concentration of this compound compared to the solvent control. Determine the EC50 (half-maximal effective concentration) value.
In Vivo Efficacy Study (Rodent Model)
This study evaluates the anthelmintic efficacy of this compound in a living host.
Objective: To determine the dose of this compound required to reduce the worm burden in an infected animal model.
Materials:
-
Laboratory animals (e.g., mice or gerbils)
-
Infective larvae of a suitable nematode parasite (e.g., Heligmosomoides polygyrus in mice)
-
This compound formulation for oral administration
-
Vehicle control
-
Cages and standard animal husbandry equipment
-
Fecal egg count materials (microscope, slides, flotation solution)
-
Necropsy tools
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week.
-
Infection: Infect each animal with a standardized number of infective nematode larvae.
-
Treatment: After a pre-patent period (to allow the infection to establish), randomly assign animals to treatment groups. Administer a single oral dose of this compound at various concentrations. Include a vehicle control group.
-
Fecal Egg Count (Optional): Collect fecal samples before and after treatment to monitor the reduction in egg shedding.
-
Necropsy and Worm Burden Determination: At a predetermined time point post-treatment (e.g., 7 days), euthanize the animals. Dissect the relevant part of the gastrointestinal tract (e.g., small intestine) and recover the adult worms.
-
Data Analysis: Count the number of worms in each animal. Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group. Determine the ED50 (half-maximal effective dose).
Conclusion
This compound is a highly effective anthelmintic agent that targets the nematode nervous system through the activation of glutamate-gated chloride channels. Its potent and broad-spectrum activity, as demonstrated in both in vitro and in vivo studies, makes it a valuable tool in the control of parasitic nematode infections. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel anthelmintic compounds.
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 4. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of nemadectin, a new broad-spectrum endectocide, against natural infections of canine gastrointestinal helminths - PubMed [pubmed.ncbi.nlm.nih.gov]
Nemadectin Beta: A Technical Guide to its Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nemadectin beta is a macrocyclic lactone belonging to the milbemycin class of compounds, primarily utilized as a broad-spectrum endectocide in veterinary medicine. It is also a precursor in the synthesis of moxidectin. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound. Due to a notable scarcity of publicly available, specific quantitative toxicological data for this compound, this report also incorporates data from its close derivative, moxidectin, for comparative and contextual purposes. The information is intended to support research, development, and risk assessment activities.
Introduction
This compound is a fermentation product of Streptomyces cyaneogriseus subspecies noncyanogenus. Like other macrocyclic lactones, its mode of action involves interference with glutamate-gated chloride channels in invertebrates, leading to paralysis and death of parasites.[1] In mammals, which lack these specific glutamate receptors, the primary targets are GABA-gated chloride channels, though the affinity is much lower, providing a margin of safety.[2]
Pharmacokinetics
Limited pharmacokinetic data is available for this compound. As a macrocyclic lactone, it is expected to be highly lipophilic, leading to good absorption after oral administration and wide distribution into tissues, with a tendency to accumulate in fat.[2] Elimination is likely to occur primarily through feces.
Toxicology Profile
Detailed toxicological studies specifically on this compound are not widely published. The following sections summarize the available information and draw comparisons with moxidectin where relevant.
Acute Toxicity
A safety data sheet for nemadectin explicitly states that no data is available for acute oral toxicity.
For the related compound, moxidectin, the following acute toxicity data has been reported:
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1230 mg/kg | [3] |
Repeat-Dose Toxicity
No specific repeat-dose toxicity studies for this compound were identified. However, for moxidectin, several studies have been conducted:
| Species | Duration | Route | NOAEL | Effects Observed at Higher Doses | Reference |
| Mouse | 4 weeks | Oral (diet) | 6.9 mg/kg/day | Well tolerated with no toxic effects at the highest dose tested. | [4] |
| Rat | 13 weeks | Oral (diet) | 3.9 mg/kg/day | Well tolerated with no toxic effects at the highest dose tested. | [4] |
| Dog | 52 weeks | Oral (diet) | 1.1 mg/kg/day | Well tolerated with no toxic effects at the highest dose tested. | [4] |
Genotoxicity and Carcinogenicity
No specific genotoxicity or carcinogenicity data for this compound was found in the public domain.
For moxidectin, safety data sheets indicate that it did not show carcinogenic effects in animal experiments.[2][4]
Reproductive and Developmental Toxicity
Information regarding the reproductive and developmental toxicity of this compound is not publicly available.
For moxidectin, one safety data sheet indicates it is "Suspected of damaging fertility or the unborn child."[1]
Neurotoxicity
Macrocyclic lactones, as a class, can exhibit neurotoxicity at high doses in mammals. Clinical signs of overdose in dogs can include hypersalivation, bradycardia, slow mobility, restlessness, blindness, and depression.[1] Dogs with a defect in the ABCB1 (MDR1) gene are particularly sensitive to the neurotoxic effects of macrocyclic lactones due to impaired function of the P-glycoprotein efflux transporter at the blood-brain barrier.[1]
Experimental Protocols
While specific experimental protocols for this compound toxicology studies are not available, the following are general methodologies for key toxicological assessments based on international guidelines (e.g., OECD, VICH).
Acute Oral Toxicity (General Protocol - OECD 423)
-
Test Species: Typically female rats.
-
Administration: A single oral dose of the test substance.
-
Procedure: A sequential process where the results of each animal dose determine the dose for the next. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The LD50 is estimated based on the observed mortality.
Repeat-Dose Toxicity (General Protocol - OECD 408, 90-Day Study in Rodents)
-
Test Species: Typically rats.
-
Administration: Daily oral administration (gavage or in feed) for 90 days.
-
Groups: At least three dose groups and a control group.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Endpoints: At the end of the study, blood and urine are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined microscopically. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (General Protocol - OECD 471)
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.
-
Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.
Reproductive and Developmental Toxicity (General Protocol - OECD 414, Prenatal Developmental Toxicity Study)
-
Test Species: Typically pregnant rats or rabbits.
-
Administration: The test substance is administered daily during the period of major organogenesis.
-
Observations: Maternal animals are observed for clinical signs of toxicity, body weight, and food consumption.
-
Endpoints: Near the end of gestation, the dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Macrocyclic Lactones
General Workflow for a 90-Day Oral Toxicity Study
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Nemadectin Beta
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemadectin beta is a macrocyclic lactone belonging to the milbemycin class of endectocides, demonstrating potent anthelmintic activity against a broad spectrum of parasitic nematodes. It is a fermentation product of Streptomyces cyaneogriseus. Understanding the in vitro efficacy and mechanism of action of this compound is crucial for drug discovery, development, and resistance monitoring. These application notes provide detailed protocols for key in vitro assays to evaluate the bioactivity of this compound against parasitic nematodes.
This compound, like other macrocyclic lactones such as ivermectin and moxidectin, exerts its primary effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1] This interaction leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, followed by flaccid paralysis and eventual death of the parasite.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of macrocyclic lactones, including compounds closely related to this compound, against various parasitic nematodes. This data provides a comparative baseline for assessing the potency of this compound in the described assays.
Table 1: Larval Motility/Migration Inhibition Assays - EC50/IC50 Values
| Compound | Nematode Species | Assay Type | EC50/IC50 (nM) | Reference |
| Moxidectin | Angiostrongylus vasorum (L3) | Larval Motility Assay | 6.7 ng/mL (~10.4) | [2] |
| Ivermectin | Angiostrongylus vasorum (L3) | Larval Motility Assay | 56.7 ng/mL (~64.9) | [2] |
| Moxidectin | Haemonchus contortus | Larval Migration Inhibition | ~16.6 - 20.9 µM | [3] |
| Ivermectin | Haemonchus contortus | Larval Migration Inhibition | - | |
| Ivermectin | Cooperia oncophora (Resistant) | Larval Migration Inhibition | >64 µM | [4] |
| Ivermectin | Cooperia oncophora (Susceptible) | Larval Migration Inhibition | ~8 µM | [4] |
Table 2: Larval Development Assays - LD50/IC50 Values
| Compound | Nematode Species | Assay Type | LD50/IC50 (µg/mL) | Reference |
| Thiabendazole | Ascaridia galli | In-ovo Larval Development | 0.084 | [2] |
| Fenbendazole | Ascaridia galli | In-ovo Larval Development | 0.071 | [2] |
| Ivermectin | Haemonchus contortus (Susceptible) | Larval Development Assay | - | |
| Ivermectin | Haemonchus contortus (Resistant) | Larval Development Assay | - |
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in nematodes. The binding of this compound to a site on the GluCl receptor, distinct from the glutamate-binding site, potentiates the channel's opening in response to glutamate.[5] This leads to a prolonged influx of chloride ions, causing hyperpolarization of neuronal and muscle cell membranes, which results in pharyngeal and somatic muscle paralysis.
Caption: Signaling pathway of this compound at the nematode neuromuscular junction.
Experimental Protocols
The following are detailed protocols for two common in vitro assays to assess the efficacy of this compound against parasitic nematodes.
Larval Motility Assay (LMA)
This assay assesses the ability of this compound to inhibit the motility of third-stage larvae (L3) of parasitic nematodes.
Materials:
-
Third-stage larvae (L3) of the target nematode species (e.g., Haemonchus contortus, Trichostrongylus colubriformis)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Larva medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C)
-
Inverted microscope or automated motility tracking system
Protocol:
-
Larvae Preparation:
-
Harvest L3 larvae from fecal cultures.
-
Wash the larvae three times with PBS to remove debris.
-
Resuspend the larvae in larva medium to a concentration of approximately 1000 larvae/mL.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in larva medium from the stock solution. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Prepare a negative control with larva medium only.
-
-
Assay Setup:
-
Add 100 µL of the larval suspension (approximately 100 larvae) to each well of a 96-well plate.
-
Add 100 µL of the respective this compound dilution, vehicle control, or negative control to the wells in triplicate.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-72 hours.
-
-
Motility Assessment:
-
After incubation, visually assess larval motility under an inverted microscope. Larvae are considered immotile if they do not show any signs of movement, even after gentle prodding.
-
Alternatively, use an automated motility tracking system to quantify larval movement.
-
Calculate the percentage of motility inhibition for each concentration relative to the negative control.
-
-
Data Analysis:
-
Plot the percentage of motility inhibition against the log of the this compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of larval motility) using a non-linear regression analysis.
-
Caption: Workflow for the Larval Motility Assay.
Larval Development Assay (LDA)
This assay evaluates the effect of this compound on the development of nematode eggs to the third larval stage (L3).
Materials:
-
Fresh nematode eggs isolated from fecal samples
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Agar (e.g., 2% Bacto-agar)
-
Nutrient broth
-
96-well microtiter plates
-
DMSO
-
Incubator (27°C)
-
Lugol's iodine solution
-
Inverted microscope
Protocol:
-
Egg Preparation:
-
Isolate nematode eggs from fresh fecal samples using a standard flotation method.
-
Wash the eggs several times with water to remove fecal debris.
-
Suspend the eggs in water to a concentration of approximately 200 eggs/mL.
-
-
Compound and Plate Preparation:
-
Prepare a serial dilution of this compound in molten agar-nutrient broth medium.
-
Dispense 200 µL of the agar medium containing the different concentrations of this compound into the wells of a 96-well plate.
-
Include vehicle and negative controls as in the LMA.
-
-
Assay Setup:
-
Add 50 µL of the egg suspension (approximately 10 eggs) to the surface of the solidified agar in each well.
-
-
Incubation:
-
Incubate the plate at 27°C for 7 days in a humidified chamber.
-
-
Development Assessment:
-
After incubation, add one drop of Lugol's iodine solution to each well to kill and stain the larvae.
-
Examine each well under an inverted microscope and count the number of eggs, L1, L2, and L3 larvae.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of development to the L3 stage for each concentration compared to the negative control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the LD50 value (the concentration that inhibits 50% of larval development) using a non-linear regression analysis.
-
Caption: Workflow for the Larval Development Assay.
Conclusion
The provided protocols for the Larval Motility Assay and Larval Development Assay offer robust and reproducible methods for the in vitro evaluation of this compound's anthelmintic properties. These assays are essential tools for dose-response studies, comparative efficacy analysis, and the early detection of resistance. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable data for research and drug development purposes.
References
- 1. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cambridge.org [cambridge.org]
- 4. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]
- 5. Automated larval motility assays reveal links between eprinomectin treatment failure and drug resistance in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Nemadectin Beta in Rodent Models
Introduction
Nemadectin, a member of the milbemycin class of macrocyclic lactones, is a potent anthelmintic agent. It is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces cyaneogriseus and serves as a direct precursor for the semi-synthesis of moxidectin, a widely used veterinary drug. Nemadectin itself exhibits significant insecticidal and nematocidal activities. Its primary mechanism of action, like other macrocyclic lactones, involves targeting the nervous system of invertebrates. These application notes provide a detailed framework for the in vivo experimental design of nemadectin beta in rodent models, covering efficacy, pharmacokinetics, and safety evaluation for researchers and drug development professionals.
Mechanism of Action
This compound acts as a potent positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates. This binding action locks the channels in an open state, leading to an increased influx of chloride ions. The resulting hyperpolarization of the neuronal or muscle cell membrane prevents the transmission of electrical signals, causing pharyngeal, somatic, and uterine paralysis, and ultimately the death of the parasite. Mammalian hosts are largely unaffected due to a lower affinity of their receptors for macrocyclic lactones and the protection afforded by the blood-brain barrier, which actively pumps these compounds out.
Application Note 1: Anthelmintic Efficacy Studies
This section outlines the protocol for evaluating the in vivo efficacy of this compound against gastrointestinal nematodes in a rodent model. The primary endpoints are the reduction in fecal egg count (FEC) and the reduction in adult worm burden.
Experimental Workflow: Efficacy
Protocol: Efficacy Against Trichuris muris in Mice
-
Animal Model: Use 6-8 week old mice, such as C57BL/6 or BALB/c strains. House animals individually with ad libitum access to food and water.
-
Infection: Infect mice orally with approximately 200 embryonated Trichuris muris eggs.
-
Treatment Groups: After the pre-patent period (approx. 35-42 days), randomize mice into treatment groups (n=5-8 per group):
-
Group 1: Vehicle control (e.g., sesame oil).
-
Group 2: this compound (low dose).
-
Group 3: this compound (medium dose).
-
Group 4: this compound (high dose).
-
Group 5: Positive control (e.g., Levamisole at 200 mg/kg).
-
-
Drug Administration: Administer a single oral dose of the assigned treatment via gavage. While specific rodent dosages for nemadectin are not well-documented, initial dose selection can be guided by those used for canines (0.2-0.6 mg/kg) and adjusted accordingly.
-
Fecal Egg Count Reduction (FECR): Collect fecal samples from each mouse at day 0 (pre-treatment) and at specified intervals post-treatment (e.g., days 7, 10, and 14). Perform egg counts using a modified McMaster technique.
-
Worm Burden Reduction (WBR): At the end of the observation period (e.g., day 14 post-treatment), euthanize the mice. Isolate the large intestine and cecum to count the number of adult T. muris worms.
-
Calculation:
-
FECR (%) = [(Mean eggs per gram pre-treatment - Mean eggs per gram post-treatment) / Mean eggs per gram pre-treatment] * 100
-
WBR (%) = [(Mean worms in control group - Mean worms in treated group) / Mean worms in control group] * 100
-
Data Presentation: Efficacy
| Treatment Group | Dose (mg/kg, PO) | Mean Worm Burden (± SEM) | Worm Burden Reduction (%) |
| Vehicle Control | 0 | 45.2 ± 5.1 | - |
| This compound | [Dose 1] | [Result] | [Result] |
| This compound | [Dose 2] | [Result] | [Result] |
| This compound | [Dose 3] | [Result] | [Result] |
| Positive Control | [Dose] | [Result] | [Result] |
Application Note 2: Pharmacokinetic (PK) Studies
This protocol describes how to determine the pharmacokinetic profile of this compound in rodents following intravenous (IV) and oral (PO) administration. Key parameters include Cmax, Tmax, AUC, and bioavailability.
Experimental Workflow: Pharmacokinetics
Protocol: Single-Dose PK Study in Rats
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats (250-300g). For serial sampling, jugular vein cannulation may be performed prior to the study.
-
Treatment Groups:
-
Group 1: this compound, intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: this compound, oral gavage (PO) administration (e.g., 5 mg/kg).
-
-
Drug Administration:
-
IV: Administer as a bolus via the tail vein or cannula.
-
PO: Administer via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) into heparinized tubes at specified time points.
-
IV: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software to calculate standard PK parameters. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Presentation: Pharmacokinetics
| Parameter | Unit | IV Route (1 mg/kg) | PO Route (5 mg/kg) |
| Cmax | ng/mL | [Result] | [Result] |
| Tmax | h | [Result] | [Result] |
| AUC (0-t) | hng/mL | [Result] | [Result] |
| AUC (0-inf) | hng/mL | [Result] | [Result] |
| T½ (half-life) | h | [Result] | [Result] |
| CL (Clearance) | mL/h/kg | [Result] | - |
| Vd (Volume of Dist.) | L/kg | [Result] | - |
| F (Bioavailability) | % | - | [Result] |
Application Note 3: Safety and Tolerability Studies
This protocol provides a framework for conducting a preliminary safety assessment of this compound in rodents, focusing on acute toxicity and general tolerability.
Experimental Workflow: Safety/Tolerability
Protocol: 14-Day Repeated-Dose Oral Toxicity Study in Mice
-
Animal Model: Use healthy, young adult mice (e.g., CD-1), with equal numbers of males and females (n=10/sex/group).
-
Dose Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (low dose).
-
Group 3: this compound (mid dose).
-
Group 4: this compound (high dose).
-
Dose selection should be informed by efficacy and PK study results.
-
-
Drug Administration: Administer the assigned dose daily via oral gavage for 14 consecutive days.
-
In-Life Monitoring:
-
Clinical Signs: Observe animals twice daily for any signs of toxicity, such as changes in mobility, posture, respiration, or behavior.
-
Body Weight: Record body weights prior to dosing and at least weekly thereafter.
-
Food Consumption: Measure food consumption weekly.
-
-
Terminal Procedures: At the end of the 14-day period, euthanize all animals.
-
Blood Collection: Collect blood for hematology and clinical chemistry analysis.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain).
-
Histopathology: Preserve major organs in 10% neutral buffered formalin for histopathological examination.
-
Data Presentation: Safety Endpoints
Table 3.1: Clinical Chemistry (Example Parameters)
| Parameter | Unit | Vehicle Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|---|
| ALT | U/L | [Result] | [Result] | [Result] | [Result] |
| AST | U/L | [Result] | [Result] | [Result] | [Result] |
| BUN | mg/dL | [Result] | [Result] | [Result] | [Result] |
| Creatinine | mg/dL | [Result] | [Result] | [Result] | [Result] |
Table 3.2: Organ-to-Body Weight Ratios (%)
| Organ | Vehicle Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| Liver | [Result] | [Result] | [Result] | [Result] |
| Kidneys | [Result] | [Result] | [Result] | [Result] |
| Spleen | [Result] | [Result] | [Result] | [Result] |
| Brain | [Result] | [Result] | [Result] | [Result] |
Application Notes and Protocols for Nemadectin Beta Dosage Determination in Helminth Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective dosage of nemadectin beta, a potent macrocyclic lactone anthelmintic, for use in various helminth models. This document outlines nemadectin's mechanism of action, provides starting dosages derived from published veterinary and research studies, and details standardized protocols for in vitro and in vivo dose-response assessments.
Introduction to this compound
Nemadectin is a broad-spectrum endectocide belonging to the milbemycin group of macrocyclic lactones. It is a fermentation product of the bacterium Streptomyces cyaneogriseus. Moxidectin, a widely used anthelmintic, is a chemically modified derivative of nemadectin. Nemadectin exerts its anthelmintic effect by causing paralysis and death of the target parasites. Its high potency makes it a valuable compound for research and potential development against a range of nematode infections.
Mechanism of Action
Nemadectin, like other macrocyclic lactones, acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) found exclusively in invertebrates. These channels are critical for neurotransmission in nematodes.
-
Binding to GluCls: Nemadectin binds to GluCls located on the neuronal and pharyngeal muscle cell membranes of helminths.
-
Channel Activation: This binding locks the channels in an open state, leading to an influx of chloride ions (Cl⁻).
-
Hyperpolarization: The increased intracellular Cl⁻ concentration causes hyperpolarization of the cell membrane.
-
Paralysis and Death: This sustained hyperpolarization inhibits nerve signal transmission and muscle contraction, leading to flaccid paralysis of the worm's pharynx (preventing feeding) and somatic muscles (preventing movement). Ultimately, this results in the starvation, paralysis, and expulsion of the parasite.
The selective toxicity of nemadectin towards helminths is due to the absence of GluCls in mammals, where GABA-gated chloride channels are the primary inhibitory neurotransmitter receptors. While macrocyclic lactones can interact with mammalian GABA receptors, they do so with a much lower affinity, providing a wide safety margin.
Caption: Mechanism of this compound action on nematode glutamate-gated chloride channels.
Quantitative Data on Nemadectin Efficacy
The following tables summarize published quantitative data for nemadectin efficacy in various helminth models. This data can be used as a starting point for dosage determination in laboratory settings.
Table 1: In Vivo Efficacy of Nemadectin
| Helminth Model Organism | Host | Dosage (Oral) | Efficacy | Reference |
| Toxocara canis | Dog | 0.2 - 0.4 mg/kg | 100% elimination | [1][2] |
| Toxascaris leonina | Dog | 0.2 - 0.4 mg/kg | 100% elimination | [1][2] |
| Ancylostoma caninum | Dog | 0.2 - 0.4 mg/kg | 100% elimination | [1][2] |
| Uncinaria stenocephala | Dog | 0.2 - 0.4 mg/kg | 100% elimination | [1][2] |
| Trichuris vulpis | Dog | 0.6 - 0.8 mg/kg | 99-100% elimination | [1][2] |
| Haemonchus contortus (Ivermectin-Resistant Strain) | Sheep | 0.2 mg/kg | 99% egg count reduction; 100% adult worm reduction | [3][4] |
| Haemonchus contortus (Susceptible Strain) | Sheep | 0.2 mg/kg | 100% egg count reduction; 100% adult worm reduction | [3][4] |
Table 2: In Vitro Efficacy of Related Macrocyclic Lactones
Direct in vitro EC₅₀/IC₅₀ values for this compound are not widely published. The following data for its derivative, moxidectin, can serve as a preliminary reference for designing in vitro assays. Researchers should determine the specific EC₅₀/IC₅₀ for this compound in their model system.
| Compound | Helminth Model Organism | Assay Type | Effective Concentration (EC₅₀/IC₅₀) | Reference |
| Moxidectin | Cyathostomins (Horse) | Larval Migration on Agar Test | EC₅₀: 0.0558 nMol | [5][6] |
| Moxidectin | Sarcoptes scabiei (Mite) | Adult Mortality Assay | IC₅₀: 0.5 µM (at 24h) | [7][8] |
| Ivermectin | Sarcoptes scabiei (Mite) | Adult Mortality Assay | IC₅₀: 1.8 µM (at 24h) | [7][8] |
Experimental Protocols
The following are detailed protocols for determining the dosage and efficacy of this compound in common helminth research models.
In Vitro Dosage Determination: Larval Development Assay (LDA)
This protocol is adapted for determining the concentration of this compound that inhibits the development of nematode eggs to the third larval stage (L3).
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on larval development.
Materials:
-
Nematode eggs (e.g., Haemonchus contortus)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well microtiter plates
-
Nutrient agar or growth medium
-
Fungizone or other antifungal agent
-
Lugol's iodine solution
-
Inverted microscope
Procedure:
-
Egg Recovery: Recover helminth eggs from fresh fecal samples of an infected host using a standard salt flotation and sieving technique.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of test concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 ng/mL).
-
Assay Plate Preparation: Dispense a small amount of nutrient agar into each well of a 96-well plate. Once solidified, add the different this compound dilutions to triplicate wells. Include solvent-only (negative control) and a known anthelmintic like ivermectin or moxidectin (positive control) wells.
-
Egg Inoculation: Suspend the recovered eggs in water containing an antifungal agent. Adjust the concentration to approximately 100-150 eggs per 50 µL. Add 50 µL of the egg suspension to each well.
-
Incubation: Seal the plates and incubate at 25-27°C for 6-7 days, a period sufficient for eggs in control wells to develop into L3 larvae.
-
Termination and Counting: After incubation, add a drop of Lugol's iodine to each well to kill and stain the larvae.
-
Data Analysis: Under an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well. Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC₅₀ value using a log-probit or non-linear regression analysis.
In Vivo Dosage Determination: Rodent Model Efficacy Test
This protocol outlines a method for determining the in vivo efficacy of this compound using a rodent model, such as a gerbil or rat infected with a parasitic nematode.
Objective: To determine the 50% and 95% effective doses (ED₅₀ and ED₉₅) of this compound required to reduce worm burden.
Materials:
-
Laboratory rodents (e.g., gerbils, rats)
-
Infective L3 larvae of a target nematode (e.g., Haemonchus contortus, Nippostrongylus brasiliensis)
-
This compound formulation for oral gavage
-
Vehicle control (e.g., corn oil, water with Tween-80)
-
Gavage needles
-
Necropsy tools
Procedure:
-
Animal Infection: Infect a cohort of age and weight-matched rodents with a known number of infective L3 larvae (e.g., 500-1000 L3s of H. contortus for gerbils). Allow the infection to establish for the required prepatent period (e.g., 14-21 days).
-
Group Allocation: Randomly assign infected animals to different treatment groups (at least 5-6 animals per group). Include a vehicle-only control group and several groups for different doses of this compound (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 mg/kg).
-
Drug Administration: Prepare the this compound doses in the vehicle. Administer a single dose to each animal via oral gavage based on its body weight.
-
Post-Treatment Period: House the animals for 5-7 days post-treatment to allow for the drug to take effect and for paralyzed worms to be expelled.
-
Necropsy and Worm Burden Count: Euthanize the animals and perform a necropsy. Carefully dissect the target organ (e.g., abomasum for H. contortus) and recover all remaining adult worms.
-
Data Analysis: Count the number of worms for each animal. Calculate the percentage reduction in worm burden for each dose group compared to the vehicle control group using the formula: % Reduction = [(Mean worms in control - Mean worms in treated) / Mean worms in control] * 100
-
Dose-Response Curve: Plot the percentage reduction against the log of the dose to generate a dose-response curve and calculate the ED₅₀ and ED₉₅ values.
Caption: General experimental workflow for dosage determination of this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative tissue pharmacokinetics and efficacy of moxidectin, abamectin and ivermectin in lambs infected with resistant nematodes: Impact of drug treatments on parasite P-glycoprotein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of moxidectin, nemadectin and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of ivermectin, moxidectin, albendazole and pyrantel against cyathostomins of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Efficacy of Moxidectin versus Ivermectin against Sarcoptes scabiei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Efficacy of Moxidectin versus Ivermectin against Sarcoptes scabiei - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Anthelmintic Resistance Mechanisms using Nemadectin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing nemadectin, a macrocyclic lactone anthelmintic, for investigating the mechanisms of anthelmintic resistance in parasitic nematodes. The protocols outlined below are intended to facilitate the study of nemadectin's efficacy and the molecular changes associated with resistance.
Introduction
Nemadectin is a broad-spectrum endectocide belonging to the milbemycin group of macrocyclic lactones.[1] It is derived from the fermentation of Streptomyces cyaneogriseus and exhibits potent activity against a wide range of gastrointestinal helminths.[2][3] Like other macrocyclic lactones, nemadectin's mode of action involves interference with the neuromuscular transmission in invertebrates, leading to paralysis and death of the parasite.[1] The emergence of resistance to widely used anthelmintics, such as ivermectin, necessitates the investigation of alternative compounds like nemadectin and a deeper understanding of the underlying resistance mechanisms.
Mechanism of Action
The primary target of nemadectin and other macrocyclic lactones in nematodes is the glutamate-gated chloride channels (GluCls).[1] These channels are ligand-gated ion channels found in the nerve and muscle cells of invertebrates.
-
Binding and Channel Gating: Nemadectin acts as an agonist, binding to the GluCls and causing them to open.
-
Ion Influx: The opening of these channels leads to an influx of chloride ions (Cl-) into the cell.
-
Hyperpolarization: This influx of negative ions causes hyperpolarization of the cell membrane.
-
Paralysis: The hyperpolarization inhibits the initiation of action potentials, leading to a flaccid paralysis of the pharyngeal pump and somatic muscles of the nematode.
-
Death: Unable to feed or maintain its position in the host, the parasite is expelled and dies.
Mechanisms of Anthelmintic Resistance
Resistance to macrocyclic lactones is a complex phenomenon that can arise through several mechanisms. The two most well-documented mechanisms are alterations in the drug target and increased drug efflux.
-
Target Site Modification: Mutations in the genes encoding the subunits of glutamate-gated chloride channels can lead to a reduced binding affinity of nemadectin. This change in the receptor structure means that a higher concentration of the drug is required to elicit the same inhibitory effect.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gp), is a significant mechanism of resistance. These transmembrane proteins act as efflux pumps, actively transporting xenobiotics, including nemadectin, out of the parasite's cells. This reduces the intracellular concentration of the drug at its target site, the GluCls. Notably, nemadectin has been shown to reverse multidrug resistance in cancer cells by down-regulating the expression of the P-gp-encoding gene, MDR1.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of nemadectin and related macrocyclic lactones against susceptible and resistant nematode strains.
Table 1: Efficacy of Nemadectin against an Ivermectin-Resistant Strain of Haemonchus contortus in Sheep [4]
| Treatment Group | Metric | Efficacy (%) |
| Nemadectin | Fecal Egg Count Reduction | 99% |
| Nemadectin | Adult Worm Burden Reduction | 100% |
This data demonstrates the high efficacy of nemadectin against a strain of H. contortus that has developed resistance to ivermectin.
Table 2: Representative EC50 Values for Macrocyclic Lactones against Susceptible and Resistant Haemonchus contortus Strains (Larval Development Assay) [5]
| Compound | H. contortus Strain | EC50 | Resistance Ratio |
| Ivermectin Aglycone | Susceptible | 0.01 µM | - |
| Ivermectin Aglycone | Resistant | 0.546 µM | 54.6 |
| Thiabendazole | Susceptible | 0.003 µM | - |
| Thiabendazole | Resistant | 1.473 µM | 491 |
| Levamisole | Susceptible | 0.1 µM | - |
| Levamisole | Resistant | 0.076 µM | 0.76 |
Note: Data for nemadectin is currently limited. The values for ivermectin, a structurally related macrocyclic lactone, are provided to illustrate the typical magnitude of change in EC50 values observed between susceptible and resistant strains.
Experimental Protocols
Protocol 1: Larval Migration Inhibition Test (LMIT) for Assessing Nemadectin Resistance
This in vitro assay measures the ability of third-stage larvae (L3) to migrate through a sieve in the presence of varying concentrations of nemadectin. Inhibition of migration is indicative of the drug's paralytic effect.
Materials:
-
Third-stage larvae (L3) of the nematode species of interest
-
Nemadectin stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Sieve apparatus with a 20 µm nylon mesh
-
Incubator (37°C)
-
Microscope
Procedure:
-
Larval Preparation: Collect and wash L3 larvae from fecal cultures. Suspend the larvae in PBS at a concentration of approximately 1000 larvae/mL.
-
Drug Dilution: Prepare a serial dilution of nemadectin in PBS in a 96-well plate. Include a PBS-only control.
-
Incubation: Add an equal volume of the larval suspension to each well of the drug dilution plate. Incubate the plate at 37°C for 6 hours.
-
Migration Setup: Place the sieve apparatus over a clean 96-well plate.
-
Larval Transfer: After incubation, transfer the contents of each well from the incubation plate to the corresponding well of the sieve apparatus.
-
Migration: Add warm PBS to the top of the sieve to encourage migration. Incubate at 37°C for 18 hours.
-
Data Collection: Count the number of larvae that have successfully migrated through the mesh into the lower plate for each drug concentration and the control.
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration relative to the control. Determine the EC50 value (the concentration of nemadectin that inhibits the migration of 50% of the larvae) by plotting the data and using a non-linear regression analysis.
Protocol 2: Quantitative PCR (qPCR) for Measuring P-glycoprotein Gene Expression
This protocol details the steps to quantify the relative expression of P-glycoprotein genes in nematodes following exposure to nemadectin.
Materials:
-
Nematodes (e.g., adult worms or L3 larvae)
-
Nemadectin
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for P-glycoprotein gene(s) and a reference gene (e.g., beta-tubulin or GAPDH)
-
qPCR instrument
Procedure:
-
Nematode Exposure: Expose nematodes to a sub-lethal concentration of nemadectin for a defined period (e.g., 24 hours). Include an untreated control group.
-
RNA Extraction: Immediately after exposure, wash the nematodes in PBS and proceed with total RNA extraction using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare qPCR reactions containing cDNA, forward and reverse primers for the target P-gp gene and the reference gene, and qPCR master mix.
-
Run the reactions on a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both the treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method. The fold change in P-gp expression in the nemadectin-treated group relative to the control group indicates the effect of the drug on gene expression.
-
Protocol 3: Heterologous Expression and Electrophysiological Analysis of Nematode Glutamate-Gated Chloride Channels in Xenopus Oocytes
This protocol describes the expression of nematode GluCls in Xenopus laevis oocytes and the subsequent electrophysiological recording to assess the effects of nemadectin.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the nematode GluCl subunits
-
Nemadectin
-
Two-electrode voltage clamp (TEVC) setup
-
Recording solution (e.g., ND96)
-
Microinjection apparatus
Procedure:
-
Oocyte Preparation: Harvest and defolliculate mature oocytes from a female Xenopus laevis.
-
cRNA Injection: Inject the oocytes with the cRNA encoding the GluCl subunits. Incubate the injected oocytes for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber of the TEVC setup and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a baseline current.
-
Apply glutamate to the oocyte to confirm the functional expression of the GluCls.
-
After a washout period, apply nemadectin at various concentrations and record the resulting current.
-
-
Data Analysis:
-
Measure the amplitude of the current induced by nemadectin.
-
Construct a dose-response curve by plotting the current amplitude against the nemadectin concentration.
-
Calculate the EC50 value to determine the potency of nemadectin on the specific GluCl subtype.
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of nemadectin action and mechanisms of resistance.
Caption: Experimental workflow for the Larval Migration Inhibition Test (LMIT).
Caption: Experimental workflow for qPCR analysis of P-glycoprotein expression.
References
- 1. CAS 102130-84-7: Nemadectin | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nemadectin [drugfuture.com]
- 4. Nemadectin – Bioquote [bioquote.com]
- 5. Evaluation of changes in drug susceptibility and population genetic structure in Haemonchus contortus following worm replacement as a means to reverse the impact of multiple-anthelmintic resistance on a sheep farm - PMC [pmc.ncbi.nlm.nih.gov]
Nemadectin Beta: A Powerful Probe for Unraveling Glutamate-Gated Chloride Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate-gated chloride channels (GluCls) are a family of ligand-gated ion channels exclusive to invertebrates. Their critical role in mediating inhibitory neurotransmission in nematodes and arthropods makes them a prime target for anthelmintic and insecticidal drugs. Nemadectin beta, a member of the milbemycin class of macrocyclic lactones, is a potent modulator of these channels. Its high affinity and specific action make it an invaluable tool for researchers studying the physiology, pharmacology, and structure of GluCls. These channels are crucial for essential life activities in invertebrates such as movement, feeding, and sensation.[1][2] The absence of GluCls in vertebrates provides a basis for the selective toxicity of compounds like nemadectin.[1]
This document provides detailed application notes and experimental protocols for utilizing this compound as a probe to investigate GluCls. While specific quantitative data for this compound is limited in publicly available literature, the data for the closely related and well-studied macrocyclic lactones, ivermectin and moxidectin, are presented as a reference to guide experimental design.
Applications of this compound in GluCl Research
-
Target Validation: this compound can be used to confirm the role of GluCls in specific physiological processes in invertebrates. By observing the potent and specific effects of this compound on isolated tissues or whole organisms, researchers can infer the presence and importance of GluCls.
-
Pharmacological Characterization: It serves as a reference compound for characterizing the pharmacology of different GluCl subtypes, including those with varying subunit compositions.[3] Researchers can compare the potency and efficacy of novel compounds to those of this compound to identify new potential anthelmintics.
-
Structure-Function Studies: The high-affinity binding of this compound can be exploited in mutagenesis studies to identify key amino acid residues involved in drug binding and channel gating. Understanding these interactions can aid in the rational design of new anthelmintics.
-
Screening for New Anthelmintics: this compound can be used as a competitor in radioligand binding assays to screen for new compounds that bind to the macrocyclic lactone site on GluCls.
-
Investigating Anthelmintic Resistance: By comparing the effects of this compound on GluCls from susceptible and resistant parasite strains, researchers can investigate the molecular mechanisms of drug resistance.
Quantitative Data on Macrocyclic Lactone Interaction with GluCls
The following tables summarize key quantitative data for ivermectin and moxidectin, which are structurally and functionally similar to this compound and provide a strong predictive framework for its activity. These data are primarily derived from studies on GluCls from the parasitic nematode Haemonchus contortus.
Table 1: Electrophysiological Potency of Macrocyclic Lactones on Haemonchus contortus GluCls Expressed in Xenopus Oocytes
| Compound | GluCl Subunit | EC50 (nM) | Reference |
| Ivermectin | α3B | ~0.1 ± 1.0 | [4][5] |
| Glutamate | α3B | 27,600 ± 2,700 | [4][5] |
EC50 (Half-maximal effective concentration) represents the concentration of the compound that elicits 50% of the maximal response.
Table 2: Binding Affinity of Radiolabeled Macrocyclic Lactones to a Haemonchus contortus GluClα Subunit Expressed in COS-7 Cells
| Radioligand | Kd (nM) | Reference |
| [3H]-Ivermectin | 0.11 ± 0.021 | |
| [3H]-Moxidectin | 0.18 ± 0.02 |
Kd (Dissociation constant) is a measure of binding affinity. A lower Kd value indicates a higher binding affinity.
Signaling Pathway and Mechanism of Action
This compound, like other macrocyclic lactones, acts as a positive allosteric modulator and agonist of GluCls.[3] It binds to a site distinct from the glutamate binding site, located in the transmembrane domain of the channel complex. This binding locks the channel in an open or near-open state, leading to a persistent influx of chloride ions.[6][7] The resulting hyperpolarization of the neuronal or muscle cell membrane leads to flaccid paralysis and eventual death of the parasite.[6][7]
Experimental Protocols
The following are detailed protocols for key experiments to probe GluCl function using this compound.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This protocol describes the functional expression of GluCls in Xenopus oocytes and the subsequent electrophysiological recording of channel activity in response to this compound.
I. Materials
-
Xenopus laevis frogs
-
Collagenase Type IA
-
cRNA encoding the GluCl subunit(s) of interest
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
Two-electrode voltage clamp setup (amplifier, micromanipulators, data acquisition system)
-
Glass microelectrodes (filled with 3 M KCl)
-
This compound stock solution (in DMSO)
II. Methodology
-
Oocyte Preparation:
-
Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.
-
Isolate oocytes by treating the ovarian tissue with 1 mg/mL collagenase in calcium-free OR2 buffer for 1-2 hours at room temperature with gentle agitation.
-
Manually select stage V-VI oocytes and store them in ND96 solution supplemented with 50 µg/mL gentamycin.
-
-
cRNA Injection:
-
Pull glass capillaries to a fine point for microinjection.
-
Load the needle with cRNA solution (typically 0.1-1 µg/µL).
-
Inject approximately 50 nL of cRNA solution into the cytoplasm of each oocyte.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Prepare serial dilutions of this compound in ND96 from a stock solution. The final DMSO concentration should be below 0.1%.
-
Apply different concentrations of this compound to the oocyte via the perfusion system. Due to the slow and often irreversible nature of macrocyclic lactone effects, apply each concentration to a naive oocyte or allow for extensive washout periods.
-
Record the inward current elicited by this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of this compound.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the EC50 and Hill coefficient.
-
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for GluCls expressed in a heterologous system.
I. Materials
-
Cell line expressing the GluCl of interest (e.g., HEK293, COS-7)
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Radiolabeled macrocyclic lactone (e.g., [3H]-ivermectin)
-
Unlabeled this compound
-
Scintillation cocktail and counter
-
Glass fiber filters
-
Filtration manifold
II. Methodology
-
Membrane Preparation:
-
Harvest cells expressing the GluCl.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of radiolabeled ligand (e.g., [3H]-ivermectin, typically at a concentration close to its Kd).
-
A range of concentrations of unlabeled this compound (the competitor).
-
A fixed amount of membrane protein (e.g., 20-50 µg).
-
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand, e.g., 10 µM ivermectin).
-
Incubate the tubes at an appropriate temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a vacuum manifold.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a highly effective tool for the detailed investigation of glutamate-gated chloride channels. Its potent and specific mode of action allows for robust functional and pharmacological characterization of these important invertebrate ion channels. The protocols and data presented here provide a solid foundation for researchers to employ this compound in their studies, contributing to a deeper understanding of GluCl biology and aiding in the development of novel antiparasitic agents.
References
- 1. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological characterization of novel heteromeric GluCl subtypes from Caenorhabditis elegans and parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nemadectin Beta in High-Throughput Screening for Antiparasitic Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nemadectin beta is a macrocyclic lactone belonging to the milbemycin class of compounds, which exhibit potent and broad-spectrum antiparasitic activity.[1][2] Like other macrocyclic lactones such as ivermectin, nemadectin's mode of action is primarily through its interaction with glutamate-gated chloride channels (GluCls) in invertebrates.[3][4][5] This interaction leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite.[4][6] The absence of these specific GluCls in vertebrates contributes to the selective toxicity of these compounds against parasites.[5]
High-throughput screening (HTS) plays a crucial role in the discovery of new anthelmintic agents.[7][8] Phenotypic screening, which assesses the overall effect of a compound on the whole organism, remains a preferred approach in anthelmintic drug discovery.[9] Assays based on parasite motility and larval development are common readouts in HTS campaigns.[8][10] This document provides detailed application notes and protocols for the utilization of this compound in HTS for the discovery of novel antiparasitic drugs.
Mechanism of Action: Glutamate-Gated Chloride Channel Modulation
This compound, as a macrocyclic lactone, is understood to target and modulate glutamate-gated chloride channels (GluCls) in parasitic nematodes.[4][5][11]
Signaling Pathway:
The binding of this compound to GluCls is distinct from that of the endogenous ligand, glutamate. While glutamate binding leads to rapid channel opening and desensitization, this compound acts as a potent allosteric modulator, causing the channels to open slowly and almost irreversibly.[4][5] This prolonged channel opening leads to a sustained influx of chloride ions (Cl-), causing hyperpolarization of the cell membrane of pharyngeal and muscle cells.[4][6] The resulting flaccid paralysis prevents the parasite from feeding and maintaining its position in the host, ultimately leading to its death.[6]
High-Throughput Screening Protocols
The following protocols are adapted from established anthelmintic HTS assays and are suitable for screening this compound and other macrocyclic lactones.[8][9][10]
Larval Motility Assay
This assay quantitatively measures the motility of parasitic larvae as an indicator of viability. A reduction in motility is indicative of the test compound's anthelmintic activity.
Experimental Workflow:
Detailed Methodology:
-
Parasite Culture and Larval Preparation:
-
Culture a suitable parasitic nematode species, such as Haemonchus contortus, to obtain eggs.[8]
-
Isolate and sterilize the eggs, then allow them to hatch into synchronized first-stage larvae (L1) in a suitable medium.[9]
-
For some assays, L1 larvae can be cultured further to the infective third-stage (L3).
-
-
Assay Plate Preparation:
-
Using a liquid handling system, dispense a suspension of synchronized larvae (e.g., 25-50 larvae per well) into the wells of a 384-well microplate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Transfer the compound dilutions to the assay plates. Include positive controls (e.g., ivermectin) and negative controls (e.g., 0.25% DMSO).[9]
-
-
Incubation:
-
Motility Measurement:
-
Quantify larval motility using an automated system that measures movement, such as an infrared light-interference based detector.[8]
-
-
Data Analysis:
-
Calculate the percentage of motility inhibition for each compound concentration relative to the negative controls.
-
Determine the half-maximal inhibitory concentration (IC50) value for active compounds.
-
Quantitative Data for Macrocyclic Lactones (for reference):
| Compound | Target Organism | Assay Type | IC50 Value (µM) |
| Ivermectin | Ancylostoma ceylanicum (larvae) | Larval Development | ~10 (used as positive control)[9] |
| Novel Scaffolds | Ancylostoma ceylanicum & Trichuris muris | Motility Inhibition | Not specified, but hits identified[12] |
| Identified Hits | Haemonchus contortus (larvae) | Motility/Development | ~4 to 41[8] |
Larval Development Assay
This assay assesses the ability of a compound to inhibit the development of larvae from one stage to the next (e.g., L1 to L3).
Experimental Workflow:
Detailed Methodology:
-
Larval Preparation:
-
As with the motility assay, obtain synchronized L1 larvae from the eggs of the target parasite.[9]
-
-
Assay Plate Preparation:
-
Dispense a suspension of L1 larvae into the wells of a 96-well microplate.[9]
-
-
Compound Addition:
-
Add this compound or other test compounds at various concentrations. Include appropriate positive and negative controls.
-
-
Incubation:
-
Incubate the plates for an extended period (e.g., 7 days) at a suitable temperature (e.g., 28°C) to allow for larval development in the control wells.[9]
-
-
Scoring and Analysis:
-
After the incubation period, visually score the wells under a light microscope to determine the developmental stage of the larvae.[9]
-
Calculate the percentage of inhibition of development to the L3 stage for each compound concentration.
-
Determine the IC50 value for developmental inhibition.
-
Physical and Chemical Properties of Nemadectin:
| Property | Value |
| Molecular Formula | C36H52O8[1][13] |
| Molecular Weight | 612.8 g/mol [1][13] |
| CAS Number | 102130-84-7[1][13] |
| Source | Streptomyces sp.[1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO[1] |
This compound, as a potent macrocyclic lactone, is an important compound for consideration in anthelmintic drug discovery programs. The high-throughput screening protocols detailed here, focusing on larval motility and development, provide a robust framework for evaluating the efficacy of this compound and its analogs, as well as for the primary screening of large compound libraries to identify new antiparasitic agents. The mechanism of action, targeting the parasite-specific glutamate-gated chloride channels, offers a validated target for the development of selectively toxic anthelmintics.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medkoo.com [medkoo.com]
- 3. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 7. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A novel high throughput assay for anthelmintic drug screening and resistance diagnosis by real-time monitoring of parasite motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Screening of More Than 30,000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nemadectin | C36H52O8 | CID 6436124 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection and Quantification of Nemadectin Beta
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of nemadectin beta in various matrices. The protocols are based on established analytical techniques for macrocyclic lactones, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a potent anthelmintic agent belonging to the macrocyclic lactone class of compounds. It is a precursor for the semi-synthesis of moxidectin, a widely used veterinary and human medicine.[1] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and residue analysis. This document outlines detailed protocols for the analysis of this compound.
Analytical Methods Overview
Two primary analytical methods are detailed:
-
HPLC-UV: A robust and widely available method suitable for quality control and quantification in bulk samples and pharmaceutical formulations.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of low concentrations of this compound in complex biological matrices such as plasma and tissues.
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte. The choice of method depends on the sample matrix.
General Workflow for Sample Preparation
Caption: General workflow for sample preparation.
Protocol for Protein Precipitation (for Plasma/Serum)
This method is suitable for removing proteins from biological fluids prior to LC-MS/MS analysis.[2]
-
To 200 µL of plasma or serum sample, add 600 µL of acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or subjected to further cleanup by Solid-Phase Extraction (SPE).
Protocol for Solid-Phase Extraction (SPE)
SPE is used for cleanup and concentration of the analyte from various matrices.[3]
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load Sample: Load the pre-treated sample (e.g., supernatant from protein precipitation or diluted fermentation broth) onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Wash: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.
-
Elute: Elute this compound from the cartridge with 3 mL of methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase for analysis.
HPLC-UV Method
This method is adapted from validated procedures for moxidectin and other avermectins in bulk samples.[4][5][6]
Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with DAD/UV detector |
| Column | C18 reverse-phase column (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (87:13, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 250 nm |
Standard Preparation
-
Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Data Analysis
Quantification is based on the peak area of this compound in the sample compared to the calibration curve generated from the working standards.
Method Validation Parameters (Expected)
The following table summarizes expected validation parameters based on similar compounds.[4][6]
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) |
| Accuracy (% Recovery) | 98 - 102% |
| Robustness | Unaffected by minor changes in flow rate and temperature |
LC-MS/MS Method
This method provides high sensitivity and is suitable for the analysis of this compound in biological matrices. The parameters are based on methods for moxidectin.[7][8][9]
LC-MS/MS System and Conditions
Caption: LC-MS/MS experimental workflow.
| Parameter | Condition |
| LC System | UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex, Waters) |
| Column | C8 or C18 column (e.g., Luna C8(2), 30 x 2.0 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 4 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (Q1): m/z 626.4 (M+H)+, Product Ion (Q3): m/z 512.3 (tentative) |
Note: The MRM transition for this compound should be optimized by direct infusion of a standard solution.
Quantitative Data and Validation
The following table presents typical validation parameters for LC-MS/MS analysis of related macrocyclic lactones in plasma.[7][8]
| Parameter | Expected Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r) | ≥ 0.99 |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Summary and Conclusion
The HPLC-UV and LC-MS/MS methods described provide robust and reliable approaches for the quantification of this compound. The HPLC method is well-suited for routine quality control of bulk drug substance and formulated products, while the LC-MS/MS method offers the high sensitivity required for bioanalytical applications, including pharmacokinetic and residue analysis. Proper method validation according to international guidelines (e.g., ICH, FDA) is essential before implementation for regulated studies.[3][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Nemadectin Beta: Applications and Protocols for Research in Caenorhabditis elegans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemadectin beta belongs to the milbemycin class of macrocyclic lactones, potent anthelmintic agents used in veterinary medicine and agriculture. The free-living nematode Caenorhabditis elegans serves as an excellent model organism for studying the mechanism of action and resistance pathways of anthelmintics like this compound due to its genetic tractability and well-characterized biology. This document provides detailed application notes and experimental protocols for the use of this compound in C. elegans research, focusing on its effects on the nervous system and overall nematode physiology. While specific research on "this compound" is limited, the information presented here is based on studies of nemadectin and its congeners, as well as the closely related and extensively studied macrocyclic lactone, moxidectin.
Mechanism of Action
Nemadectin, like other macrocyclic lactones such as ivermectin and moxidectin, primarily targets glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2] These channels are ligand-gated ion channels that are crucial for inhibitory neurotransmission.
Upon binding, nemadectin acts as an allosteric modulator, potentiating the effect of glutamate and leading to the irreversible opening of the chloride channels.[2] This influx of chloride ions causes hyperpolarization of the neuronal or muscle cell membrane, making it less excitable. The sustained channel opening leads to a flaccid paralysis of the pharyngeal muscles, inhibiting feeding, and of the somatic muscles, causing immobilization and eventual death of the nematode.[2]
In C. elegans, several genes encoding subunits of GluCls have been identified, including glc-1, avr-14, and avr-15.[3] Mutations in these genes can confer resistance to macrocyclic lactones, highlighting their importance as the primary drug targets.
Signaling Pathway of this compound
The following diagram illustrates the molecular interaction of this compound with the glutamate-gated chloride channel in a C. elegans neuron or muscle cell.
Caption: Molecular mechanism of this compound action on GluCls.
Quantitative Data
The following table summarizes the available quantitative data on the nematocidal activity of nemadectin and its congeners against C. elegans. It is important to note the absence of specific data for a compound explicitly named "this compound" in the reviewed literature.
| Compound | Assay Type | Parameter | Value | Reference |
| Nemadectin Congener 2 | Nematocidal Activity | IC50 | 0.7 ± 0.2 µg/mL | [4] |
Note: The IC50 value represents the concentration of the compound that inhibits 50% of the nematode population's viability or growth. Researchers should perform their own dose-response experiments to determine the optimal concentration of their specific this compound formulation.
Experimental Protocols
The following protocols are adapted from standard methodologies for anthelmintic testing in C. elegans and can be used to assess the effects of this compound.
Protocol 1: C. elegans Synchronization
Objective: To obtain a population of age-synchronized worms for consistent experimental results.
Materials:
-
Nematode Growth Medium (NGM) plates seeded with E. coli OP50
-
M9 buffer
-
Bleaching solution (2.5% NaOH, 2.5% Sodium hypochlorite)
-
15 mL conical tubes
-
Centrifuge
Methodology:
-
Wash gravid adult worms from NGM plates using M9 buffer and transfer to a 15 mL conical tube.
-
Pellet the worms by centrifuging at 1,500 rpm for 1 minute. Aspirate the supernatant.
-
Resuspend the worm pellet in 1 mL of bleaching solution and vortex for 3-5 minutes until the adult worms are dissolved, leaving the eggs.
-
Immediately add 10 mL of M9 buffer to stop the bleaching reaction and centrifuge at 2,000 rpm for 1 minute to pellet the eggs.
-
Carefully aspirate the supernatant, leaving the egg pellet.
-
Wash the eggs three times with 10 mL of M9 buffer, pelleting by centrifugation after each wash.
-
After the final wash, resuspend the eggs in a small volume of M9 buffer and pipette them onto fresh NGM plates seeded with E. coli OP50.
-
Incubate the plates at 20°C. The eggs will hatch, and the population will be synchronized at the L1 larval stage. For experiments with L4 larvae or young adults, continue incubation for approximately 48-72 hours.
Protocol 2: Motility (Thrashing) Assay in Liquid
Objective: To quantify the effect of this compound on the locomotory rate of C. elegans.
Materials:
-
Synchronized L4 or young adult C. elegans
-
M9 buffer
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plate
-
Microscope
Methodology:
-
Prepare a range of this compound concentrations in M9 buffer. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.5%. Include a solvent-only control.
-
Wash synchronized worms off NGM plates with M9 buffer and collect them in a conical tube.
-
Allow worms to settle by gravity or gentle centrifugation and wash twice with M9 to remove bacteria.
-
Pipette approximately 10-20 worms into each well of a 96-well plate containing 100 µL of the respective this compound dilution or control solution.
-
Incubate the plate at 20°C for the desired exposure time (e.g., 1, 4, or 24 hours).
-
To measure motility, place the plate under a microscope and count the number of body bends (thrashes) per minute for individual worms. A thrash is defined as a complete change in the direction of the body bend at the mid-body.
-
Record the data for at least 10 worms per condition.
Caption: Workflow for the C. elegans motility (thrashing) assay.
Protocol 3: Paralysis Assay on Solid Media
Objective: To determine the concentration of this compound that causes paralysis in C. elegans.
Materials:
-
Synchronized L4 or young adult C. elegans
-
NGM plates
-
E. coli OP50 culture
-
This compound stock solution
Methodology:
-
Prepare NGM agar and cool to 55°C. Add the desired concentrations of this compound to the molten agar before pouring the plates. Ensure even distribution.
-
Seed the plates with a small lawn of E. coli OP50 and let them dry.
-
Transfer 20-30 synchronized L4 or young adult worms to the center of each drug-containing and control plate.
-
Incubate the plates at 20°C.
-
At specific time points (e.g., 4, 8, 12, 24 hours), assess the worms for paralysis. A worm is considered paralyzed if it does not move when prodded gently with a platinum wire pick.
-
Calculate the percentage of paralyzed worms for each concentration and time point.
Protocol 4: Larval Development Assay
Objective: To assess the impact of this compound on the growth and development of C. elegans.
Materials:
-
Synchronized L1 larvae
-
96-well microtiter plate
-
S-medium
-
Concentrated E. coli OP50 suspension
-
This compound stock solution
Methodology:
-
Prepare a liquid culture medium by mixing S-medium with a concentrated suspension of E. coli OP50 to serve as a food source.
-
Add the appropriate amount of this compound stock solution to the culture medium to achieve the desired final concentrations. Include a solvent control.
-
Dispense 100 µL of the culture medium into the wells of a 96-well plate.
-
Add approximately 5-10 synchronized L1 larvae to each well.
-
Incubate the plate at 20°C for 72 hours with gentle shaking to prevent settling.
-
After incubation, assess larval development. This can be done by measuring the length of the worms using imaging software or by visually scoring the developmental stage (L1, L2, L3, L4, adult) of each worm under a microscope.
-
Compare the developmental progression in the this compound-treated wells to the control wells.
Conclusion
This compound and other milbemycins are valuable tools for studying neuronal function and anthelmintic resistance in C. elegans. The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound. Given the limited specific data on "this compound," it is crucial for researchers to perform careful dose-response analyses to determine the effective concentrations for their specific experimental setups. The use of C. elegans as a model will continue to be instrumental in elucidating the detailed molecular mechanisms of nemadectin action and the evolution of resistance in parasitic nematodes.
References
- 1. A comparison of the effects of ivermectin and moxidectin on the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The genetics of ivermectin resistance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New nemadectin congeners with acaricidal and nematocidal activity from Streptomyces microflavus neau3 Y-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nemadectin Beta for Targeted Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemadectin beta, a macrocyclic lactone of the milbemycin class, is a potent anthelmintic agent.[1][2][3] Its mechanism of action involves interaction with glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[2][4] Beyond its established use in veterinary medicine, recent interest has grown in repurposing anthelmintic drugs for other therapeutic areas, including oncology.[5][6][7] The poor water solubility of this compound presents a significant challenge for its formulation and delivery.[][9] Developing a targeted drug delivery system for this compound can enhance its therapeutic efficacy, improve its bioavailability, and enable its application in new therapeutic indications by directing the drug to specific sites of action while minimizing systemic toxicity.
This document provides detailed application notes and protocols for the development of a this compound-loaded nanoparticle system for targeted drug delivery research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the rational design of a suitable drug delivery system.
| Property | Value | Reference |
| Molecular Formula | C36H52O8 | [3][9][10] |
| Molecular Weight | 612.8 g/mol | [3][9][10] |
| Appearance | White solid / White Lyophilisate | [1][3] |
| Solubility | Poor water solubility. Soluble in ethanol, methanol, DMF, or DMSO. | [3][][9] |
| Purity | >95% by HPLC | [3][9] |
| Storage | -20°C | [3][9] |
This compound-Loaded Nanoparticle Formulation
Due to its hydrophobic nature, encapsulating this compound into nanoparticles is a promising approach to improve its solubility and enable targeted delivery.[11] Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), are well-suited for this purpose.
Hypothetical Formulation Parameters
The following table presents hypothetical data for the formulation and characterization of this compound-loaded PLGA nanoparticles, providing a target for formulation development.
| Parameter | Formulation 1 (PLGA 50:50) | Formulation 2 (PLGA 75:25) |
| Particle Size (nm) | 150 ± 10 | 180 ± 15 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | -25 ± 2 | -22 ± 3 |
| Encapsulation Efficiency (%) | 85 ± 5 | 80 ± 6 |
| Drug Loading (%) | 8.5 ± 0.5 | 8.0 ± 0.6 |
Experimental Protocol: Nanoparticle Preparation (Emulsion-Solvent Evaporation Method)
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using the oil-in-water (o/w) emulsion-solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM. Ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while stirring vigorously on a magnetic stirrer.
-
Homogenize the mixture using a probe sonicator for 2 minutes on ice to form a stable o/w emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a rotary evaporator and evaporate the organic solvent under reduced pressure at room temperature for 2-4 hours.
-
-
Nanoparticle Collection:
-
Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for further analysis or lyophilization.
-
Workflow for Nanoparticle Preparation
Caption: Workflow for preparing this compound nanoparticles.
Characterization of this compound-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality and performance of the formulated nanoparticles.
Experimental Protocols
4.1.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the average values.
-
4.1.2. Encapsulation Efficiency and Drug Loading
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
After centrifugation, collect the supernatant from the nanoparticle preparation.
-
Measure the concentration of free this compound in the supernatant using a validated UV-Vis or HPLC method.
-
To determine the total amount of drug, dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent and measure the drug concentration.
-
Calculate Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Weight of Drug in Nanoparticles) / (Weight of Nanoparticles)] x 100
-
-
In Vitro Drug Release Study
An in vitro release study is performed to understand the release kinetics of this compound from the nanoparticles.
Hypothetical In Vitro Release Profile
The following table shows a hypothetical cumulative release profile of this compound from PLGA nanoparticles in phosphate-buffered saline (PBS) at pH 7.4.
| Time (hours) | Cumulative Release (%) - Formulation 1 | Cumulative Release (%) - Formulation 2 |
| 0 | 0 | 0 |
| 2 | 15 ± 2 | 12 ± 1 |
| 6 | 35 ± 3 | 28 ± 2 |
| 12 | 55 ± 4 | 45 ± 3 |
| 24 | 70 ± 5 | 60 ± 4 |
| 48 | 85 ± 6 | 78 ± 5 |
| 72 | 92 ± 5 | 88 ± 6 |
Experimental Protocol: In Vitro Drug Release
-
Method: Dialysis Bag Method
-
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in 1 mL of PBS (pH 7.4).
-
Place the nanoparticle suspension in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in 50 mL of PBS (pH 7.4) containing a small amount of a solubilizing agent (e.g., 0.5% Tween 80) to maintain sink conditions.
-
Keep the setup in a shaker incubator at 37°C.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with fresh medium.
-
Analyze the concentration of this compound in the collected samples using UV-Vis or HPLC.
-
Logical Flow of In Vitro Release Study
Caption: In vitro drug release experimental workflow.
Mechanism of Action and Potential Signaling Pathway for Targeted Therapy
The primary mechanism of action of nemadectin is through its interaction with glutamate-gated chloride channels in invertebrates.[2][4] When considering nemadectin for targeted cancer therapy, a potential mechanism could involve the induction of apoptosis. Several anthelmintics have been shown to exert anticancer effects by modulating key signaling pathways.[5] For instance, ivermectin, a related macrocyclic lactone, has been reported to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[12]
Hypothesized Signaling Pathway for this compound in Cancer Cells
Caption: Hypothesized mechanism of nemadectin in cancer.
In Vitro Cytotoxicity Study
To evaluate the therapeutic potential of the formulated nanoparticles, an in vitro cytotoxicity assay is essential.
Experimental Protocol: MTT Assay
This protocol assesses the effect of this compound-loaded nanoparticles on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Free this compound (dissolved in DMSO)
-
This compound-loaded nanoparticles
-
Blank nanoparticles (without drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with varying concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles. Include an untreated control group.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) values.
-
Disclaimer: The quantitative data and experimental outcomes presented in this document are hypothetical and intended for illustrative purposes. Actual results will vary depending on the specific experimental conditions and materials used. Researchers should optimize protocols and validate all findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 5. Anthelmintic Drugs as Emerging Immune Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 9. bioaustralis.com [bioaustralis.com]
- 10. Nemadectin | C36H52O8 | CID 6436124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Nanoparticles for antiparasitic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ivermectin inhibits tumor metastasis by regulating the Wnt/β-catenin/integrin β1/FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Nemadectin Beta Biotransformation Studies
Introduction
Nemadectin beta is a member of the milbemycin family of macrocyclic lactones, which are potent antiparasitic agents. Understanding the biotransformation of this compound is crucial for drug development, as its metabolism can significantly impact its efficacy, safety, and pharmacokinetic profile. These application notes provide an overview of the known biotransformation pathways of nemadectins and related compounds, along with detailed protocols for conducting in vitro metabolism studies. The primary routes of metabolism for analogous compounds involve oxidation and demethylation, often mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2] Microbial biotransformation has also been shown to yield novel derivatives, including phosphorylated and oxidized products.[3]
Data Presentation: In Vitro Metabolism of a Nemadectin Analog (Moxidectin)
The following data is adapted from a study on the in vitro metabolism of 14C-labeled moxidectin, a semisynthetic derivative of nemadectin, using hepatic microsomes from various species.[4] This data can be used as a surrogate to anticipate the metabolic behavior of this compound.
Table 1: Extent of Moxidectin Metabolism in Hepatic Microsomes of Various Species [4]
| Species | Total Metabolism (% of Total Radioactivity) |
| Sheep | 32.7 |
| Cow | 20.6 |
| Deer | 15.4 |
| Goat | 12.7 |
| Rabbit | 7.0 |
| Rat | 3.0 |
| Pig | 0.8 |
Table 2: Formation of C29-Monohydroxymethyl Moxidectin Metabolite in Different Species [4]
| Species | C29-Monohydroxymethyl Metabolite (% of Total Radioactivity) |
| Sheep | 19.3 |
| Pig | 0.4 |
Note: The C29 position corresponds to the terminal methyl group of the C25 substituent.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
This protocol is designed to determine the rate of disappearance of this compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), ice-cold
-
Internal standard (IS) for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the this compound stock solution in 0.1 M phosphate buffer to achieve a final incubation concentration of 1 µM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled liver microsomes on ice. Dilute the microsomes in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL.[5]
-
-
Incubation:
-
Add the diluted microsomal suspension to the wells of a 96-well plate or microcentrifuge tubes.
-
Add the this compound working solution to the microsomes.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking incubator.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
As a negative control (T=0), immediately add an equal volume of ice-cold acetonitrile to a set of wells to terminate the reaction.
-
Incubate the remaining samples at 37°C with gentle shaking.
-
-
Sample Collection and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples briefly and centrifuge at 4°C for 15 minutes at high speed (e.g., 14,000 rpm) to precipitate the proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new 96-well plate or HPLC vials.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Protocol 2: Metabolite Identification of this compound using Hepatocytes
This protocol uses plated primary hepatocytes to identify the major metabolites of this compound over a longer incubation period.
Materials:
-
This compound
-
Cryopreserved plateable primary hepatocytes (e.g., human)
-
Hepatocyte plating and maintenance media
-
Collagen-coated culture plates
-
Acetonitrile (ACN), ice-cold
-
Internal standard (IS)
-
Incubator (37°C, 5% CO2)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Cell Plating:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer, typically for 4-6 hours.
-
Replace the plating medium with fresh, pre-warmed maintenance medium and incubate overnight.
-
-
Incubation with this compound:
-
Prepare a working solution of this compound in the hepatocyte maintenance medium (e.g., final concentration of 10 µM).
-
Remove the old medium from the hepatocyte plates and add the medium containing this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for an extended period (e.g., up to 24 hours).[6]
-
-
Sample Collection:
-
At selected time points (e.g., 0, 4, 8, and 24 hours), collect both the cell culture medium and the cells.
-
To collect the medium, aspirate it from the well.
-
To collect the cells, wash them with PBS and then lyse them by adding ice-cold acetonitrile.
-
Combine the medium and the cell lysate for a comprehensive metabolite profile.
-
-
Sample Preparation:
-
Add an internal standard to all samples.
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Metabolite Analysis:
-
Analyze the samples using a high-resolution LC-MS/MS system.
-
Perform data mining to search for potential metabolites based on predicted biotransformations such as hydroxylation (+16 Da), demethylation (-14 Da), and phosphorylation (+80 Da).[3]
-
Characterize the structure of potential metabolites by analyzing their fragmentation patterns in the MS/MS spectra.
-
Mandatory Visualizations
Caption: Workflow for In Vitro this compound Metabolism Study.
Caption: Putative Biotransformation Pathways of this compound.
References
- 1. Metabolism and interactions of Ivermectin with human cytochrome P450 enzymes and drug transporters, possible adverse and toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the metabolites of ivermectin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New biotransformation products of nemadectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nemadectin Beta Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of nemadectin beta for successful in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Troubleshooting Guide & FAQs
Issue: My this compound precipitated out of solution when I diluted it in my aqueous assay buffer.
Possible Causes and Solutions:
-
Poor Aqueous Solubility: this compound has poor water solubility. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause it to crash out of solution.
-
Solution: Employ a serial dilution method. Instead of a single large dilution, perform several smaller, sequential dilutions. It is also recommended to add the this compound stock solution to the assay medium with gentle vortexing.
-
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay may be too low to maintain solubility.
-
Solution: Ensure the final solvent concentration is sufficient to keep this compound dissolved, but low enough to not affect your biological system. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.
-
-
Temperature Shock: Rapid changes in temperature when diluting a room temperature stock solution into a cold buffer can reduce solubility.
-
Solution: Allow both the stock solution and the aqueous buffer to equilibrate to the same temperature before mixing.
-
-
Buffer Composition: The salt concentration and pH of your buffer can influence the solubility of your compound.
-
Solution: If possible, test the solubility of this compound in a few different buffer systems to find the most suitable one for your experiment.
-
Frequently Asked Questions (FAQs):
Q1: What is the best solvent to dissolve this compound?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and methanol.[1] For in vitro assays, DMSO is commonly used to prepare high-concentration stock solutions.[2] One source indicates a solubility of up to 100 mg/mL in DMSO with the aid of ultrasonication.[2] It is crucial to use anhydrous (dry) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in a suitable organic solvent like DMSO to a high concentration (e.g., 10 mM or 100 mg/mL). You may need to use a vortex mixer or sonicator to ensure it is fully dissolved. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to 6 months.[2] For shorter-term storage, -20°C for up to 1 month is also acceptable.[2] Always store in tightly sealed containers to prevent solvent evaporation and moisture absorption.[1][2]
Q4: My cells are sensitive to DMSO. What are my alternatives?
A4: If your cells are sensitive to DMSO, you can try using ethanol or methanol to prepare your stock solution. However, you will need to determine the tolerance of your specific cell line to these solvents. Another strategy is to use solubilizing agents such as cyclodextrins or bovine serum albumin (BSA) in your final assay medium to improve the solubility of this compound and reduce the required concentration of the organic solvent.
Quantitative Data
Table 1: Solubility of Milbemycin Oxime in Various Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | 20 |
| DMSO | 15 |
| Dimethyl formamide (DMF) | 15 |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 |
Data sourced from a product information sheet for milbemycin oxime.[3]
Table 2: Recommended Stock Solution Preparation for Nemadectin (MW: 612.79 g/mol )
| Desired Stock Concentration | Mass of Nemadectin for 1 mL Solvent | Mass of Nemadectin for 5 mL Solvent | Mass of Nemadectin for 10 mL Solvent |
| 1 mM | 0.613 mg | 3.065 mg | 6.13 mg |
| 5 mM | 3.065 mg | 15.325 mg | 30.65 mg |
| 10 mM | 6.13 mg | 30.65 mg | 61.3 mg |
Calculations are based on the molecular weight of nemadectin.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (refer to Table 2).
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Caenorhabditis elegans Motility Assay
This protocol is adapted from a method used for ivermectin, a related macrocyclic lactone, and can be used to assess the anthelmintic activity of this compound.
Materials:
-
Synchronized L4 stage C. elegans
-
K saline buffer (51 mM NaCl, 32 mM KCl)
-
96-well flat-bottom microtiter plates
-
This compound stock solution (in DMSO)
-
Bovine Serum Albumin (BSA)
-
Automated motility reader (e.g., WMicroTracker) or a dissecting microscope for manual counting
Procedure:
-
Worm Preparation: Wash synchronized L4 C. elegans three times with K saline buffer by centrifugation at a low speed (e.g., 1000 g) to remove bacteria.
-
Plating: Resuspend the worms in K saline containing 0.015% BSA. Add approximately 60 worms in 80 µL of this suspension to each well of a 96-well plate.
-
Baseline Motility: Measure the basal movement of the worms for 30 minutes using an automated motility reader to normalize the activity for each well.
-
Compound Addition: Prepare serial dilutions of the this compound stock solution in K saline containing 0.015% BSA and a final DMSO concentration that does not exceed 1%. Add 20 µL of the diluted compound to the wells to reach the desired final concentrations. Include a vehicle control (K saline + BSA + DMSO).
-
Motility Measurement: Measure the motility of the worms at regular intervals (e.g., every 30 minutes) for a desired duration (e.g., up to 18 hours).
-
Data Analysis: Normalize the motility of the treated worms to the vehicle control. Plot the dose-response curve and calculate the EC50 value.
Visualizations
Caption: Mechanism of action of this compound on glutamate-gated chloride channels.
Caption: General experimental workflow for using this compound in in vitro assays.
References
Technical Support Center: Nemadectin Beta Aqueous Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of nemadectin beta in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in aqueous solutions?
A1: this compound, like many macrocyclic lactones, has poor water solubility.[1][2][3] This can lead to several challenges during experimental work, including:
-
Precipitation: The compound may fall out of solution, especially at higher concentrations or upon changes in temperature or pH.
-
Inaccurate quantification: Poor solubility can lead to inconsistent and non-reproducible results in analytical assays.
-
Chemical degradation: In aqueous environments, this compound may be susceptible to degradation through pathways such as hydrolysis and oxidation, particularly under stressful conditions like acidic or basic pH, high temperature, or exposure to light. While specific data for this compound is limited, studies on the closely related compound moxidectin show degradation under acidic and alkaline conditions.[1]
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A2: Based on the behavior of similar macrocyclic lactones like moxidectin, the expected degradation pathways for this compound in aqueous solutions include hydrolysis and oxidation.[1] Forced degradation studies, which involve exposing the drug to harsh conditions (e.g., strong acids, bases, oxidizing agents, high temperatures, and UV light), are essential to identify potential degradants and understand the molecule's intrinsic stability.[4][5][6]
Q3: How can I improve the solubility of this compound in my aqueous formulation?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, or polyethylene glycol) can significantly increase solubility.
-
Surfactants: The addition of surfactants can aid in the formation of micelles, which can encapsulate the hydrophobic this compound molecules and increase their apparent solubility.
-
Complexation: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (2HPβCD), can form inclusion complexes with this compound, thereby enhancing its solubility and stability in aqueous solutions.[7][8][9]
-
pH adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution. Determining the pKa of this compound is crucial to identify the pH range where it is most soluble.
Q4: What are some potential stabilizing agents for this compound in aqueous solutions?
A4: To improve the stability of this compound, consider the following excipients:
-
Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA) can be included in the formulation.
-
Chelating agents: Metal ions can catalyze degradation reactions. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
-
Buffering agents: Maintaining an optimal pH is critical for stability. Utilize appropriate buffer systems (e.g., citrate, phosphate) to control the pH of the aqueous solution. The stability of similar compounds has been shown to be pH-dependent.[10][11]
-
Cyclodextrins: Besides improving solubility, cyclodextrins can also protect the drug molecule from degradation by encapsulating it within their hydrophobic cavity.[7][9]
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Solution
Symptoms:
-
Visible cloudiness or solid particles in the solution.
-
Inconsistent results in analytical assays.
-
Lower than expected concentration when measured.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Concentration exceeds solubility limit | Decrease the concentration of this compound in the solution. | The amount of this compound may be too high for the chosen solvent system. |
| Inappropriate solvent system | Introduce a co-solvent (e.g., ethanol, DMSO, PEG 400) or a surfactant. | Co-solvents and surfactants can significantly increase the solubility of hydrophobic compounds.[1][12] |
| Suboptimal pH | Adjust the pH of the solution. First, determine the pKa of this compound to identify the pH of maximum solubility. | The ionization state of the molecule can greatly affect its solubility. |
| Temperature fluctuations | Maintain a constant temperature during the experiment. Check for precipitation after temperature changes (e.g., removal from a refrigerator). | Solubility is often temperature-dependent. |
| Formation of less soluble degradants | Analyze the precipitate to identify if it is the parent compound or a degradation product. | Degradation can lead to the formation of new, less soluble chemical entities. |
Issue 2: Inconsistent Analytical Results (HPLC)
Symptoms:
-
Poor peak shape (e.g., tailing, fronting, or splitting).
-
Variable peak areas for the same concentration.
-
Shifting retention times.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor solubility in mobile phase | Modify the mobile phase composition by increasing the proportion of the organic solvent. | This compound may not be fully dissolved in the mobile phase, leading to inconsistent injection amounts. |
| On-column precipitation | Ensure the injection solvent is compatible with the mobile phase. Consider using a mobile phase with a higher organic content at the start of the gradient. | A strong aqueous mobile phase can cause the compound to precipitate on the column. |
| Degradation in the autosampler | Keep the autosampler temperature low (e.g., 4°C). Prepare fresh samples before analysis. | This compound may be degrading in the aqueous solution while waiting for injection.[13] |
| Non-specific binding | Use vials made of appropriate materials (e.g., silanized glass or polypropylene). | The compound may be adsorbing to the surface of the sample vials. |
| Inadequate HPLC method | Develop and validate a stability-indicating HPLC method specifically for this compound.[14][15][16] | The current method may not be suitable for accurately quantifying the compound in the presence of excipients or degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration and analyze by a stability-indicating HPLC-UV method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[17][18]
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products and other formulation components.
Methodology:
-
Chromatographic Conditions (starting point, to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 85:15 v/v)
-
Gradient Elution: Start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm (based on related compounds, should be optimized for this compound).[14]
-
Injection Volume: 20 µL
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples (from the forced degradation study) to ensure that degradation peaks are well-resolved from the main this compound peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound instability issues.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Strategies To Stabilize Dalbavancin in Aqueous Solutions; Section 3: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Phosphate Buffer with and without Divalent Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of degradation kinetics for abamectin in formulations using a stability indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of pH and of temperature on the stability and bioactivity of nystatin and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Long-term Stabilization of Aqueous Doxycycline Formulations, in Mucoadhesive Hydrogels for Treatment of Oral Mucosal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a stability-indicating high performance liquid chromatography method based on a core-shell octadecyl column to determine Avermectin and its related substances in bulk Avermectin batches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Nemadectin Beta Experiments
Welcome to the technical support center for nemadectin beta. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound vary significantly between experiments. What are the potential causes?
A1: Inconsistent IC50 values can stem from several factors:
-
Target Organism Variability: Genetic differences between strains or isolates of nematodes can lead to variations in susceptibility. Resistance to macrocyclic lactones, the class of compounds nemadectin belongs to, is a known issue and can emerge over time.
-
Compound Stability and Handling: this compound, like many organic compounds, can degrade if not stored or handled properly. Ensure stock solutions are fresh and have been stored correctly.
-
Experimental Conditions: Minor variations in assay conditions such as temperature, incubation time, and media composition can impact results.
-
Cell/Organism Health: The health and developmental stage of the target cells or organisms can affect their response to the compound.
Q2: I'm observing little to no effect of this compound on my target nematodes. What should I check?
A2: If this compound appears inactive, consider the following:
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Degradation can lead to a loss of activity.
-
Solubility Issues: this compound has poor water solubility. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting into your assay medium. Precipitation of the compound will lead to a lower effective concentration.
-
Resistance: The nematode population you are working with may have developed resistance to macrocyclic lactones. This can be due to alterations in the target glutamate-gated chloride channels or increased expression of drug efflux pumps like P-glycoproteins.
-
Assay Setup: Double-check all parameters of your experimental setup, including drug concentrations, incubation times, and the health of the nematodes.
Q3: Can components of my culture medium interfere with this compound's activity?
A3: Yes, components in the culture medium can influence the apparent activity of this compound. For instance, serum proteins like albumin can bind to small molecules, reducing their bioavailable concentration.[1][2][3] If your assay medium contains serum, this could be a source of variability. Consider performing experiments in serum-free medium or quantifying the extent of protein binding.
Q4: How should I prepare and store this compound stock solutions to ensure consistency?
A4: Proper preparation and storage are critical for reproducible results.
-
Solvent Selection: Dissolve this compound in a suitable solvent such as DMSO, ethanol, or methanol, where it is readily soluble.[4][5][6][7][8]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) to minimize the volume of solvent added to your experimental wells.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9][10] Protect from light.
Troubleshooting Guides
Inconsistent Results in Nematode Motility/Viability Assays
| Observed Problem | Potential Cause | Recommended Action |
| High variability in motility scores between replicate wells. | Uneven distribution of larvae. | Ensure a homogenous suspension of larvae before dispensing into plates. Mix the larval suspension gently between pipetting. |
| Larval clumping. | Use a surfactant like Tween-20 at a low concentration (e.g., 0.01%) in the assay buffer to prevent clumping. | |
| Inconsistent compound concentration due to poor mixing. | After adding this compound, mix the plate gently on an orbital shaker to ensure even distribution. | |
| No dose-dependent effect observed. | Compound precipitation. | Visually inspect wells for any precipitate. If observed, optimize the solvent concentration or consider using a different formulation approach. |
| Nematode resistance. | Test a reference-susceptible strain of the same nematode species in parallel to confirm the activity of your compound. | |
| Incorrect assay duration. | The time required to observe an effect can vary. Perform a time-course experiment to determine the optimal incubation period. | |
| Unexpectedly high motility at high concentrations. | Off-target effects or paradoxical reactions. | This can occur with some compounds. Carefully document the observation and consider investigating alternative mechanisms of action. |
Inconsistent Results in Mammalian Cell Viability Assays (e.g., MTT Assay)
| Observed Problem | Potential Cause | Recommended Action |
| High background in control wells. | Contamination of media or cells. | Use aseptic techniques and regularly test for mycoplasma contamination. |
| Interference of the vehicle (e.g., DMSO) with the assay. | Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically <0.5%). | |
| Low signal-to-noise ratio. | Insufficient cell number. | Optimize the initial cell seeding density to ensure a robust signal. |
| Assay not sensitive enough. | Consider using a more sensitive viability assay, such as one measuring ATP levels (e.g., CellTiter-Glo®). | |
| Inconsistent results between plates. | Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity. |
| Variation in incubation times. | Ensure all plates are incubated for the same duration. |
Experimental Protocols
Protocol 1: Nematode Larval Motility Assay
This protocol is adapted for assessing the effect of this compound on the motility of infective third-stage (L3) larvae of nematodes such as Haemonchus contortus.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microtiter plates
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
L3 larvae of the target nematode
-
Automated motility tracking system or microscope for manual scoring
Procedure:
-
Larval Preparation: Wash the L3 larvae three times with the assay buffer to remove any storage media. Resuspend the larvae in the assay buffer to a concentration of approximately 1000 larvae/mL.
-
Plate Setup: Add 90 µL of the larval suspension to each well of a 96-well plate (approximately 100 larvae per well).
-
Compound Addition: Prepare serial dilutions of the this compound stock solution in the assay buffer. Add 10 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates at the appropriate temperature for the nematode species (e.g., 37°C for H. contortus) for 24-72 hours.
-
Motility Assessment:
-
Automated System: Use a system like the WMicrotracker™ to record larval movement over a set period.
-
Manual Scoring: Observe the larvae under a microscope and score their motility based on a defined scale (e.g., 3 = vigorous movement, 2 = sluggish movement, 1 = immotile but not straight, 0 = immotile and straight/dead).
-
-
Data Analysis: Calculate the percentage of motility inhibition relative to the vehicle control for each concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: MTT Cell Viability Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound on mammalian cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target mammalian cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.[11][12][13][14]
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. Binding of serum albumin to the anthelmintic drugs albendazole, triclabendazole and their sulphoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Serum albumin binding knob domains engineered within a VH framework III bispecific antibody format and as chimeric peptides [frontiersin.org]
- 4. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FR3042412A1 - PHARMACEUTICAL FORMULATION STABILIZED AND READY FOR THE USE OF IVERMECTIN IN THE TREATMENT OF HUMAN AND ANIMAL PARASITOSES - Google Patents [patents.google.com]
- 6. Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of albendazole beta-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of interleukin 1 beta (IL-1 beta) in aqueous solution: analytical methods, kinetics, products, and solution formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
minimizing nemadectin beta off-target effects in cell culture
This guide provides troubleshooting advice and frequently asked questions for researchers using nemadectin in cell culture, with a specific focus on identifying and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is nemadectin and what is its primary mechanism of action?
Nemadectin is a broad-spectrum antiparasitic agent belonging to the milbemycin class of macrocyclic lactones.[1][2] Its primary, on-target mechanism of action is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates.[1][3] This leads to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately, flaccid paralysis and death of the parasite.[1][4]
Q2: Do mammalian cells have the primary target for nemadectin?
Mammalian cells generally lack the glutamate-gated chloride channels that are the primary targets for nemadectin and other avermectins.[1] Therefore, effects observed in mammalian cell culture are typically considered "off-target."
Q3: What are the potential beta (off-target) effects of nemadectin in mammalian cell culture?
While specific research on nemadectin's off-target effects is limited, studies on related macrocyclic lactones (e.g., ivermectin, abamectin) suggest potential off-target interactions in mammalian cells, including:
-
Mitochondrial Dysfunction: Avermectins can interfere with mitochondrial bioenergetics by inhibiting the respiratory chain, which can lead to decreased ATP production and increased reactive oxygen species (ROS).[5][6]
-
GABA-A Receptor Modulation: At high concentrations, some avermectins may interact with mammalian GABA-A receptors, though with much lower affinity than their invertebrate targets.[1]
-
WNT-TCF Signaling: Ivermectin has been shown to inhibit the WNT-TCF signaling pathway in some cancer cell lines.[1]
-
Cytotoxicity: Off-target effects can lead to unintended cytotoxicity, apoptosis, or changes in cell proliferation.[6]
Q4: How can I start to assess if nemadectin is causing off-target effects in my experiment?
Begin by performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. Compare this to the effective concentration used for its antiparasitic activity. High cytotoxicity at concentrations far from the intended therapeutic window for parasiticidal action suggests significant off-target effects. Additionally, include control experiments with well-characterized inhibitors of suspected off-target pathways (e.g., mitochondrial complex inhibitors) to see if they phenocopy the effects of nemadectin.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
Problem 1: Unexpectedly High Cytotoxicity at Low Nemadectin Concentrations
Your cells are showing high levels of cell death at concentrations where you expected minimal impact.
-
Possible Cause 1: Mitochondrial Toxicity. Nemadectin, like other avermectins, may be impairing mitochondrial function.[5] This can trigger apoptosis.
-
Troubleshooting Step:
-
Perform a cytotoxicity assay (e.g., MTT, WST-1, or LDH release) to quantify cell death across a range of nemadectin concentrations.
-
Assess mitochondrial health using an assay for mitochondrial membrane potential (e.g., with TMRE or JC-1 dyes). A decrease in membrane potential is an early indicator of apoptosis.
-
Measure the production of reactive oxygen species (ROS), as mitochondrial dysfunction can lead to oxidative stress.[6]
-
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve nemadectin (e.g., DMSO) may be toxic to your cells at the final concentration used.
-
Troubleshooting Step: Run a vehicle control experiment where cells are treated with the highest concentration of the solvent used in your nemadectin experiments.
-
-
Possible Cause 3: Cell Line Sensitivity. Your specific cell line may be particularly sensitive to nemadectin's off-target effects.
-
Troubleshooting Step: Test nemadectin on a different, unrelated cell line to see if the effect is reproducible.
-
Problem 2: Observed Phenotype is Inconsistent with Known On-Target Mechanisms
You are observing changes in cell behavior (e.g., differentiation, migration, altered gene expression) that cannot be explained by the known action of nemadectin on invertebrate channels.
-
Possible Cause: Off-Target Signaling Pathway Modulation. Nemadectin may be interacting with one or more unintended signaling proteins. Related compounds are known to affect pathways like WNT signaling.[1]
-
Troubleshooting Step:
-
Use pathway analysis software or a literature search to identify potential signaling pathways that could produce the observed phenotype.
-
Perform western blotting or qPCR to analyze the expression and activation state of key proteins in suspected pathways (e.g., β-catenin for WNT signaling).
-
Utilize specific inhibitors or activators of the suspected pathway to determine if they can rescue or mimic the nemadectin-induced phenotype.
-
-
Data on Potential Off-Target Effects of Related Compounds
Since quantitative data on nemadectin's specific off-target effects in mammalian cells is scarce, this table summarizes findings from related avermectins to guide your experimental design.
| Compound | Cell Line/System | Off-Target Effect | Effective Concentration / IC50 | Reference |
| Abamectin | Rat Liver Mitochondria | Inhibition of mitochondrial respiratory chain | 5-25 µM | [5] |
| Ivermectin | Colon Cancer Cells | Inhibition of WNT-TCF signaling | Low µM range | [1] |
| Ivermectin | H. contortus | Induction of mitochondrial dysfunction and apoptosis | Not specified | [6] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of nemadectin in your cell culture medium. Remove the old medium from the wells and add 100 µL of the nemadectin-containing medium. Include wells for a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Mitochondrial Membrane Potential Assay using TMRE
This protocol measures mitochondrial membrane potential (ΔΨm) using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with nemadectin as described in the cytotoxicity protocol. Include a positive control for depolarization (e.g., 10 µM CCCP).
-
TMRE Staining: At the end of the treatment period, add TMRE to each well to a final concentration of 50-100 nM.
-
Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or serum-free medium to remove excess dye.
-
Fluorescence Measurement: Add 100 µL of pre-warmed PBS to each well and immediately measure the fluorescence using a microplate reader (e.g., Ex/Em ~549/575 nm).
-
Data Analysis: A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.
Visualizations
Caption: Troubleshooting workflow for unexpected nemadectin-induced cytotoxicity.
Caption: A potential signaling pathway for nemadectin's off-target effects.
Caption: Logical relationships in designing experiments to reduce off-target effects.
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 102130-84-7: Nemadectin | CymitQuimica [cymitquimica.com]
- 3. Target sites of anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 5. Abamectin affects the bioenergetics of liver mitochondria: A potential mechanism of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ivermectin induces oxidative stress and mitochondrial damage in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Nemadectin Beta Resistance in Nematode Strains
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on nemadectin beta resistance in nematode strains.
Troubleshooting Guide
This section addresses specific issues that may arise during your experimental workflow in a question-and-answer format.
Question: My larval development assay (LDA) is yielding inconsistent EC50 values for the same nematode strain. What are the potential causes?
Answer: Inconsistent EC50 values in LDAs can stem from several factors. Firstly, ensure the larval stage is synchronized; use freshly hatched L1 larvae for each assay to maintain uniformity. Secondly, variability in the egg hatching rate can alter the initial larval density, affecting results. A standardized egg isolation and hatching protocol is crucial. Finally, check for uniformity in drug concentration across all wells of your assay plate; improper mixing or serial dilution errors are common culprits. The egg hatch assay (EHA) and larval development assay (LDA) require precise pipetting of serially diluted drugs to ensure accurate results[1].
Question: I am not observing the expected mortality in my resistant nematode strain after nemadectin exposure, even at high concentrations. How can I confirm the resistance phenotype?
Answer: If high concentrations of nemadectin are not inducing mortality, it strongly indicates a robust resistance mechanism. To confirm this:
-
Perform a comparative assay: Run the experiment concurrently with a known susceptible strain (e.g., Bristol N2 for C. elegans). A significant difference in survival will validate the resistance.
-
Use a positive control: Include a different class of anthelmintic to which the strain is known to be susceptible (if any) to ensure the assay conditions are viable for inducing mortality.
-
Assess motility: Some resistance mechanisms may not prevent mortality at very high doses but will show a significantly lower reduction in motility compared to susceptible strains. Microfluidic bioassays can quantify locomotion parameters to measure this effect[2].
-
Consider cross-resistance: Strains resistant to ivermectin or moxidectin often show cross-resistance to other macrocyclic lactones like nemadectin[3][4][5]. Data from ivermectin-resistant strains can provide a useful benchmark.
Question: My attempt to reverse nemadectin resistance using a P-glycoprotein (P-gp) inhibitor like verapamil failed to restore susceptibility. What does this suggest?
Answer: While P-gp mediated efflux is a common resistance mechanism, a lack of reversal with verapamil suggests other mechanisms may be at play, or that the specific P-gp is not inhibited by verapamil. Consider the following:
-
Multiple ABC Transporters: Resistance may be conferred by multiple ATP-binding cassette (ABC) transporters, including Multidrug Resistance-Associated Proteins (MRPs), not all of which are inhibited by verapamil[3][6].
-
Target-Site Mutations: Resistance can arise from alterations in the drug's target, such as glutamate-gated chloride channels (GluCls). Mutations in genes like avr-14 or glc-1 can reduce the binding affinity of nemadectin, making the nematode less sensitive to its effects[7][8].
-
Metabolic Resistance: The nematode may have enhanced metabolic pathways that detoxify and clear the drug before it reaches its target.
-
Insufficient Inhibitor Concentration: The concentration of verapamil used may be too low to effectively inhibit the P-gp efflux pumps. A dose-response experiment with the inhibitor may be necessary. While verapamil can increase susceptibility, it may not fully restore it to wild-type levels, indicating that other mechanisms are also involved[4].
Logical Workflow: Troubleshooting Failed Resistance Reversal
The following diagram outlines a decision-making process for troubleshooting an unsuccessful resistance reversal experiment.
Caption: A decision tree for troubleshooting failed resistance reversal experiments.
Frequently Asked Questions (FAQs)
Question: What are the primary molecular mechanisms of resistance to macrocyclic lactones like nemadectin?
Answer: Resistance to macrocyclic lactones (MLs) is multifactorial, but two primary mechanisms are well-documented:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), actively pumps the drug out of the cells, preventing it from reaching its target site[3][9][10]. Increased expression of genes like pgp-1, mrp-1, and others is associated with ivermectin resistance in both the model nematode C. elegans and parasitic species like Haemonchus contortus[3][6][9].
-
Alterations in Drug Targets: The primary target for MLs is the glutamate-gated chloride channel (GluCl) in the nematode's nerve and muscle cells[11]. Mutations in the genes encoding subunits of these channels can reduce the drug's binding affinity, thereby decreasing its efficacy[8].
Question: How can I select for a nemadectin-resistant nematode strain in the laboratory?
Answer: A common method is step-wise exposure to increasing, sub-lethal concentrations of the drug over multiple generations. This process involves exposing a large population of nematodes to a low dose of nemadectin, collecting the survivors, and allowing them to reproduce. The subsequent generation is then exposed to a slightly higher concentration. This protocol gradually selects for individuals with resistance-conferring genetic traits. Studies have successfully developed ivermectin-resistant strains of C. elegans using this approach, starting with non-toxic doses and incrementally increasing them[3][4][6].
Question: What are synergistic drug combinations, and how can they be used to overcome nemadectin resistance?
Answer: Synergistic drug combinations involve using two or more drugs that have a greater combined effect than the sum of their individual effects[12]. To overcome nemadectin resistance, this can be approached in two ways:
-
Combining with a Resistance Reversal Agent: Co-administering nemadectin with an inhibitor of ABC transporters (like verapamil) can restore its efficacy by preventing the drug from being pumped out of the cell[4][10].
-
Combining Anthelmintics with Different Mechanisms: Using nemadectin in combination with an anthelmintic from a different class (e.g., a benzimidazole or levamisole) can be effective. This multi-pronged attack makes it more difficult for the nematode to survive, as it would need to possess resistance mechanisms to both drug classes[13][14][15].
Question: What are the key genetic markers to look for when identifying nemadectin resistance?
Answer: Identifying genetic markers is crucial for the early detection of resistance. Key markers include:
-
Single Nucleotide Polymorphisms (SNPs): Look for SNPs in the genes encoding the subunits of glutamate-gated chloride channels, the target of nemadectin[7].
-
Gene Expression Levels: Quantify the mRNA expression levels of ABC transporter genes (pgp and mrp families). A significant upregulation in a field or lab-selected strain compared to a susceptible baseline is a strong indicator of efflux-mediated resistance[9][10][16].
-
Gene Copy Number Variation: In some cases, an increase in the copy number of resistance-associated genes can lead to higher expression and a more robust resistant phenotype.
Data Summary
Table 1: Macrocyclic Lactone Resistance Ratios in Haemonchus contortus
This table summarizes the resistance ratios from a study where a drug-resistant population of H. contortus was replaced by a susceptible one. The data highlights the high level of resistance to ivermectin before replacement.
| Anthelmintic | Pre-Replacement EC50 (nM) | Susceptible Isolate EC50 (nM) | Resistance Ratio (Pre-Replacement vs. Susceptible) |
| Thiabendazole | 122.26 | 0.25 | 491.0 |
| Levamisole | 4.41 | 5.84 | 0.76 |
| Ivermectin Aglycone | 28.50 | 0.52 | 54.6 |
Data adapted from a study on replacing a multi-resistant H. contortus population[17]. A resistance ratio >1 indicates resistance.
Experimental Protocols & Workflows
Protocol 1: Larval Development Assay (LDA) for Nemadectin Resistance
This protocol is used to determine the effective concentration (EC50) of nemadectin required to inhibit larval development.
-
Egg Isolation: Collect eggs from fresh fecal samples of the host animal or from in vitro cultures of nematodes.
-
Sterilization and Hatching: Sterilize the eggs with a mild bleach solution, wash them thoroughly, and place them in a hatching medium. Incubate until L1 larvae emerge.
-
Assay Preparation: Prepare a 96-well plate. Add a nutrient medium and a suspension of L1 larvae to each well.
-
Drug Dilution: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and add them to the wells. Include solvent-only control wells.
-
Incubation: Incubate the plate at the optimal temperature for the nematode species for a period that allows development to the L3 or L4 stage in control wells (typically 6-7 days).
-
Development Inhibition Assessment: Stop the development by adding a fixative (e.g., Lugol's iodine). Count the number of developed larvae (L3/L4) versus inhibited larvae (L1/L2) under a microscope.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the control. Use statistical software to perform a dose-response analysis and calculate the EC50 value[1].
Visualizations of Pathways and Workflows
Mechanism of P-glycoprotein Mediated Drug Efflux
This diagram illustrates how P-glycoprotein (P-gp), an ABC transporter, actively removes nemadectin from the nematode's cells, leading to resistance.
Caption: P-glycoprotein uses ATP to efflux nemadectin, reducing intracellular drug levels.
Experimental Workflow for Larval Development Assay (LDA)
This flowchart outlines the key steps involved in performing a Larval Development Assay to test for anthelmintic resistance.
Caption: Workflow for the Larval Development Assay (LDA) to determine EC50 values.
References
- 1. Development of diagnostic assays for anthelmintic resistance in cattle nematodes - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 2. Microfluidic bioassay to characterize parasitic nematode phenotype and anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased expression of ABC transport proteins is associated with ivermectin resistance in the model nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Acquired Tolerance to Ivermectin and Moxidectin after Drug Selection Pressure in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OPUS at UTS: ABC transport proteins and drug resistance in nematodes - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 7. Anthelmintic resistance: markers for resistance, or susceptibility? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anthelmintic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How can drug combinations be employed to combat evolving resistance mechanisms? [synapse.patsnap.com]
- 13. Anthelmintics Resistance; How to Overcome it? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anthelmintics Resistance; How to Overcome it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The role of several ABC transporter genes in ivermectin resistance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of changes in drug susceptibility and population genetic structure in Haemonchus contortus following worm replacement as a means to reverse the impact of multiple-anthelmintic resistance on a sheep farm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nemadectin Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nemadectin immunoassays. It specifically addresses potential issues related to cross-reactivity, which can impact assay accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is nemadectin and why is immunoassay a common analytical method?
Nemadectin is a macrocyclic lactone with potent anthelmintic activity, belonging to the milbemycin family of compounds.[1] It is structurally related to other endectocides like the avermectins.[1] Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are frequently used for the detection and quantification of nemadectin in various matrices (e.g., biological fluids, tissue samples) due to their high sensitivity, specificity, and throughput.
Q2: What is cross-reactivity in the context of a nemadectin immunoassay?
Cross-reactivity occurs when the antibodies used in an immunoassay, which are intended to be specific for nemadectin, also bind to other structurally similar molecules.[2][3] This can lead to inaccurate results, such as false positives or overestimation of the nemadectin concentration.[2] Given the structural similarity of nemadectin to its metabolites, degradation products, and other macrocyclic lactones, cross-reactivity is a critical parameter to evaluate during assay development and validation.
Q3: What does "beta cross-reactivity" refer to in nemadectin immunoassays?
The term "beta" in this context could refer to several possibilities:
-
A specific stereoisomer: Nemadectin has multiple chiral centers, leading to various stereoisomers. "Beta" might designate a specific isomeric form that could cross-react in an assay designed for another isomer.
-
A related compound: It could refer to a known related substance or metabolite that exhibits cross-reactivity.
-
A non-specific binding issue: In some contexts, "beta" might be used more generally to describe non-specific binding or background interference.
Without a standardized nomenclature, it is crucial to identify the specific off-target analyte causing the interference.
Q4: Which compounds are most likely to cross-react with a nemadectin immunoassay?
Due to structural similarities, the following compounds are potential cross-reactants in a nemadectin immunoassay:
-
Nemadectin congeners and metabolites: Molecules like 23-keto nemadectin are structurally very similar and likely to show high cross-reactivity.[4]
-
Other milbemycins: Moxidectin, which is a derivative of nemadectin, and other milbemycins share the same core macrocyclic lactone structure.[1]
-
Avermectins: Compounds like ivermectin, abamectin, and doramectin have a similar macrocyclic lactone backbone and could potentially cross-react, although likely to a lesser extent than milbemycins.
Troubleshooting Guides
Issue 1: Higher than Expected Nemadectin Concentrations or False Positives
This issue is often indicative of cross-reactivity with another substance in the sample.
Troubleshooting Workflow:
Caption: Workflow for investigating and resolving high signals or false positives in nemadectin immunoassays.
Detailed Steps:
-
Sample History Review: Investigate if the sample source was treated with other structurally related compounds.
-
Spike and Recovery: Spike a known concentration of a suspected cross-reactant into a negative sample and measure the response in the nemadectin assay.
-
Confirmatory Analysis: Use a more specific method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to confirm the presence and concentration of nemadectin and potential cross-reactants.
-
Calculate Cross-Reactivity: If a cross-reactant is confirmed, its percentage of cross-reactivity can be calculated using the following formula:
-
Cross-Reactivity (%) = (Concentration of Nemadectin measured by Immunoassay / Actual Concentration of Cross-Reactant) x 100
-
Quantitative Data Example: Cross-Reactivity of Related Compounds
| Compound | Actual Concentration (ng/mL) | Measured Nemadectin Concentration (ng/mL) | Cross-Reactivity (%) |
| Moxidectin | 100 | 85 | 85% |
| Ivermectin | 100 | 15 | 15% |
| 23-Keto Nemadectin | 100 | 95 | 95% |
Issue 2: High Variability Between Sample Replicates
High variability can be caused by several factors, including inconsistent sample preparation, matrix effects, or improper assay technique.
Troubleshooting Workflow:
Caption: A logical approach to diagnosing and resolving high variability in immunoassay results.
Detailed Steps:
-
Review Assay Technique: Ensure proper pipetting, consistent incubation times and temperatures, and thorough washing steps.[5][6]
-
Assess Matrix Effects: Prepare serial dilutions of the sample. If the calculated concentration is not linear with the dilution factor, a matrix effect is likely present. Sample dilution with an appropriate buffer can mitigate this.[7][8]
-
Standardize Sample Preparation: Ensure a consistent and validated protocol for sample extraction and preparation.
Issue 3: No or Weak Signal
A lack of signal can be due to problems with reagents, the protocol, or the sample itself.
Troubleshooting Workflow:
Caption: Systematic troubleshooting for the absence of a detectable signal in an immunoassay.
Detailed Steps:
-
Reagent and Protocol Check: Confirm that all reagents were prepared correctly, are within their expiration dates, and were added in the proper order.[9]
-
Positive Control: Always include a positive control with a known concentration of nemadectin to verify that the assay is performing as expected.
-
Standard Curve Analysis: A poor or absent standard curve points to a systemic issue with the assay reagents or setup.[5]
-
Sample Integrity: If the standard curve and positive control are acceptable, the issue may be with the unknown samples. Consider the possibility of nemadectin degradation during storage or extraction.
Experimental Protocols
Protocol 1: Determining Percent Cross-Reactivity
Objective: To quantify the degree of interference from a suspected cross-reacting substance.
Materials:
-
Nemadectin-specific immunoassay kit
-
Nemadectin standard
-
Suspected cross-reacting compound(s)
-
Negative control matrix (e.g., drug-free plasma, buffer)
-
Microplate reader
Procedure:
-
Prepare a standard curve for nemadectin according to the immunoassay kit instructions.
-
Prepare a series of dilutions of the suspected cross-reacting compound in the negative control matrix. The concentration range should be relevant to expected physiological or environmental levels.
-
Run the immunoassay with the nemadectin standards and the dilutions of the suspected cross-reactant.
-
Using the nemadectin standard curve, determine the "apparent" nemadectin concentration for each dilution of the cross-reactant.
-
Calculate the percent cross-reactivity at the concentration that gives a 50% inhibition of the maximum signal (IC50) using the following formula:
-
Cross-Reactivity (%) = (IC50 of Nemadectin / IC50 of Cross-Reactant) x 100
-
Protocol 2: Spike and Recovery for Matrix Effect Assessment
Objective: To determine if components in the sample matrix are interfering with the assay.
Materials:
-
Nemadectin-specific immunoassay kit
-
Nemadectin standard
-
Representative sample matrix from at least 3-5 different sources
-
Assay buffer
Procedure:
-
Divide each sample matrix into two aliquots: "unspiked" and "spiked".
-
Spike one aliquot of each matrix with a known concentration of nemadectin. The final concentration should be in the mid-range of the standard curve.
-
The other aliquot remains unspiked.
-
Assay both the spiked and unspiked aliquots according to the kit protocol.
-
Calculate the percent recovery using the following formula:
-
% Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] x 100
-
Interpretation: A recovery rate between 80% and 120% generally indicates that the matrix is not significantly affecting the assay. If recovery is outside this range, sample dilution or a different sample preparation method may be necessary.
References
- 1. medkoo.com [medkoo.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. 23-Keto Nemadectin (Desmethoxyamino Moxidectin) | C36H50O8 | CID 14012057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mabtech.com [mabtech.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - AL [thermofisher.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. myadlm.org [myadlm.org]
- 9. biomatik.com [biomatik.com]
nemadectin beta issues with batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nemadectin beta. The information provided addresses potential issues related to batch-to-batch variability, helping to ensure the consistency and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the anthelmintic activity of different batches of this compound in our bioassays. What could be the potential causes?
A1: Batch-to-batch variability in the bioactivity of this compound can stem from several factors, primarily related to the purity and integrity of the compound. Key potential causes include:
-
Presence of Impurities and Degradation Products: Nemadectin, like other macrocyclic lactones, is susceptible to degradation under certain conditions.[1][2] The presence of inactive or less active isomers and degradation products can lower the effective concentration of the active compound.
-
Chemical Instability: Avermectins are known to be unstable in acidic and alkaline conditions and are sensitive to light and oxidation.[2] Improper storage or handling can lead to the degradation of the compound.
-
Variation in Crystal Polymorphism: Different batches might have variations in their solid-state properties, which can affect solubility and dissolution rates, thereby influencing bioactivity.
-
Inaccurate Quantification: Errors in determining the precise concentration of the active compound in each batch can lead to apparent differences in activity.
Q2: What are the common degradation products of nemadectin and related compounds, and under what conditions are they formed?
A2: Nemadectin is a precursor to the semi-synthetic moxidectin.[1] Studies on moxidectin and other avermectins have identified several degradation products that can arise from hydrolysis, oxidation, and photo-isomerization.[2][3] Understanding these can help in identifying potential impurities in nemadectin batches.
Summary of Potential this compound Degradation Products
| Degradation Product Type | Formation Conditions | Potential Impact on Bioactivity |
| Isomers (e.g., 2-epi and Δ2,3 isomers) | Alkaline conditions | Can have reduced or no anthelmintic activity. |
| Oxidation Products (e.g., 3,4-epoxy derivatives) | Exposure to oxidizing agents | Bioactivity is likely altered; may have different toxicological profiles. |
| Hydrolysis Products (e.g., 23-keto-nemadectin) | Acidic conditions | Generally results in a loss of biological activity.[3] |
| Photo-isomers | Exposure to strong light | Can lead to a mixture of isomers with varying activities.[2] |
Q3: How can we ensure the stability of our this compound samples in the lab?
A3: To maintain the stability and integrity of this compound, proper storage and handling are crucial. Based on the known sensitivities of related compounds, the following practices are recommended:
-
Storage Conditions: Store this compound in a cool, dark, and dry place. Protection from light is essential to prevent photo-degradation.[2] The addition of an antioxidant to the drug substance is also recommended.[2]
-
pH of Solutions: When preparing solutions, use buffers around pH 6.2, as avermectins are unstable in acidic and alkaline conditions.[2]
-
Solvent Selection: Use high-purity solvents for preparing solutions and perform stability studies in the chosen solvent to ensure the compound does not degrade during the course of the experiment.
Troubleshooting Guide
Issue: Inconsistent peak profiles in HPLC analysis between different batches of this compound.
This issue often points to differences in the purity and impurity profiles of the batches. The following workflow can help in troubleshooting this problem.
Caption: Troubleshooting Workflow for Nemadectin Batch-to-Batch Variability.
Step-by-Step Troubleshooting:
-
Verify HPLC Method Validation: Ensure that the HPLC method being used is validated for specificity, linearity, accuracy, and precision and is stability-indicating.[4] This will ensure that the observed differences are real and not artifacts of the analytical method.
-
Analyze Batches with a Standardized Method: Re-analyze all suspect batches of this compound, along with a certified reference standard if available, under identical conditions.
-
Identify and Quantify Impurities: Use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the chemical structures of the unknown peaks.[3] Quantify the levels of these impurities in each batch.
-
Compare Impurity Profiles Between Batches: Create a comparative table of the impurity profiles for all batches. Look for specific impurities that are consistently present in batches with low bioactivity.
-
Correlate Impurity Profile with Bioactivity Data: Analyze the relationship between the presence and concentration of specific impurities and the observed biological activity. This can help in identifying which impurities are detrimental to the compound's function.
-
Quarantine or Reject Out-of-Specification Batches: Based on the findings, establish acceptance criteria for the impurity profile of this compound batches. Batches that do not meet these criteria should be rejected for use in critical experiments.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Profiling of Nemadectin
This protocol is a general guideline for the quality control of this compound bulk samples, adapted from methods used for related macrocyclic lactones.[4][5]
1. Objective: To determine the purity of this compound and to identify and quantify any related impurities.
2. Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
This compound reference standard
-
This compound test samples
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. The exact ratio should be optimized to achieve good separation of nemadectin from its impurities. A starting point could be a gradient elution.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 250 nm
4. Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound test samples in the mobile phase to achieve a similar concentration as the standard stock solution.
-
Analysis: Inject the standard solutions and the sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the this compound in the test samples by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.
-
Use the calibration curve to quantify the amount of this compound in the samples.
-
Identify and quantify any impurity peaks relative to the main peak.
-
Signaling Pathway
Nemadectin, like other avermectins, exerts its anthelmintic effect by acting on glutamate-gated chloride channels (GluCls) in nematodes.[6][7][8][9] This leads to paralysis and death of the parasite.[10]
Caption: Signaling Pathway of Nemadectin at the Glutamate-Gated Chloride Channel.
References
- 1. Analytical profile of moxidectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on chemical derivatization and stability aspects of selected avermectin derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of degradation kinetics for abamectin in formulations using a stability indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
Technical Support Center: Mitigating Nemadectin-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating nemadectin-induced cytotoxicity in host cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: The term "nemadectin beta" is not prevalent in the reviewed scientific literature. Therefore, this guide focuses on nemadectin as a whole. The cytotoxic mechanisms of nemadectin in host cells have not been extensively studied directly. Much of the information provided is extrapolated from research on closely related macrocyclic lactones, such as avermectin and ivermectin, which are expected to have similar toxicological profiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of nemadectin-induced cytotoxicity in host cells?
A1: While direct studies on nemadectin are limited, evidence from related avermectins suggests that cytotoxicity in mammalian cells is primarily mediated through the induction of apoptosis via the mitochondrial (intrinsic) pathway.[1][2] Key events include:
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential.[1][3]
-
DNA Damage: Avermectins have been shown to cause double-strand breaks in DNA.[1][2]
-
Apoptosis Induction: Upregulation of the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria.[1][2]
-
Caspase Activation: Released cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to programmed cell death.[1][4]
At high concentrations, nemadectin and other macrocyclic lactones can also exhibit neurotoxicity by acting on GABA-A receptors in the central nervous system.[5][6]
Q2: What are the expected morphological and biochemical changes in cells undergoing nemadectin-induced cytotoxicity?
A2: Researchers can expect to observe classic signs of apoptosis, including:
-
Cell shrinkage and rounding.
-
Chromatin condensation and nuclear fragmentation.
-
Formation of apoptotic bodies.
-
Externalization of phosphatidylserine on the cell membrane.
-
Activation of caspases 3 and 7.[7]
-
Cleavage of poly(ADP-ribose) polymerase (PARP).[1]
Q3: What are potential strategies to mitigate nemadectin-induced cytotoxicity?
A3: Based on the proposed mechanisms of cytotoxicity, several mitigation strategies can be explored:
-
Antioxidant Treatment: Since related compounds can induce reactive oxygen species (ROS), antioxidants may offer protection.[8][9] Examples include N-acetylcysteine (NAC), Vitamin E, and other phytochemicals with antioxidant properties.[8][10][11]
-
Caspase Inhibition: The use of pan-caspase inhibitors (e.g., Z-VAD-FMK) or specific inhibitors of caspase-3 or -9 could block the apoptotic cascade.[12][13][14]
-
Modulation of Bcl-2 Family Proteins: Overexpression of anti-apoptotic proteins like Bcl-2 or inhibition of pro-apoptotic proteins like Bax could potentially reduce cell death.
Q4: Are there specific cell lines that are more or less susceptible to nemadectin-induced cytotoxicity?
A4: Susceptibility can vary based on cell type and origin. For instance, cells with high expression of P-glycoprotein (P-gp), an efflux pump, may be more resistant as P-gp can transport macrocyclic lactones out of the cell, a mechanism known to protect the central nervous system.[6][15] Cancer cell lines with defects in apoptotic pathways may also show altered sensitivity.[16]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. Pipetting errors. Edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpectedly high cell death in control groups. | Contamination of cell culture (mycoplasma, bacteria). Poor cell health prior to the experiment. Cytotoxicity of the vehicle (e.g., DMSO). | Regularly test for mycoplasma contamination. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Perform a vehicle control to determine the maximum non-toxic concentration of the solvent. |
| No significant cytotoxicity observed at expected concentrations. | Incorrect dosage calculation. Degradation of nemadectin. High cell density. Cell line is resistant. | Double-check all calculations and dilutions. Store nemadectin stock solutions appropriately (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[17] Optimize cell seeding density; confluent monolayers can be less sensitive. Consider using a different cell line or a positive control to ensure the assay is working. |
| Inconsistent results with antioxidant co-treatment. | Inappropriate timing of antioxidant addition. Antioxidant concentration is too low or too high (pro-oxidant effect). The chosen antioxidant is not effective against the specific ROS generated. | Add the antioxidant before or at the same time as nemadectin. Perform a dose-response curve for the antioxidant to determine the optimal protective concentration. Try different classes of antioxidants (e.g., enzymatic and non-enzymatic). |
Quantitative Data Summary
As there is no specific quantitative data for nemadectin-induced cytotoxicity in the literature, the following table provides an illustrative example of how to present such data.
| Assay | Cell Line | Treatment | Concentration (µM) | Endpoint | Result |
| MTT Assay | HeLa | Nemadectin (48h) | 10 | Cell Viability | 52% |
| Nemadectin (48h) | 20 | 28% | |||
| Nemadectin (48h) | 40 | 15% | |||
| LDH Release | SH-SY5Y | Nemadectin (24h) | 25 | Cytotoxicity | 35% |
| Nemadectin (24h) | 50 | 68% | |||
| Caspase-3/7 Glo | A549 | Nemadectin (12h) | 30 | Fold Change in Luminescence | 4.2 |
| Nemadectin + Z-VAD-FMK | 30 | 1.3 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of nemadectin and appropriate controls (vehicle control, untreated control). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Caspase-3/7 Activity
This protocol uses a commercially available luminescent assay kit.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with nemadectin as described above. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Express results as a fold change in caspase activity relative to the untreated control.
Protocol 3: Analysis of Mitochondrial Membrane Potential (MMP)
This protocol uses the fluorescent dye JC-1.
-
Cell Culture and Treatment: Culture cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and treat with nemadectin.
-
JC-1 Staining: Remove the treatment medium, wash with PBS, and incubate with JC-1 staining solution (5 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Imaging/Measurement:
-
Fluorescence Microscopy: Visualize the cells. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
Flow Cytometry/Plate Reader: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.
-
Visualizations
Caption: Hypothesized signaling pathway of nemadectin-induced apoptosis and points of intervention.
Caption: Experimental workflow for assessing strategies to mitigate nemadectin-induced cytotoxicity.
References
- 1. Avermectin Confers Its Cytotoxic Effects by Inducing DNA Damage and Mitochondria-Associated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avermectin induced DNA damage to the apoptosis and autophagy in human lung epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abamectin affects the bioenergetics of liver mitochondria: A potential mechanism of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ivermectin induces cell cycle arrest and caspase-dependent apoptosis in human urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Relative Neurotoxicity of Ivermectin and Moxidectin in Mdr1ab (−/−) Mice and Effects on Mammalian GABA(A) Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The natural product mensacarcin induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppressing ROS-TFE3-dependent autophagy enhances ivermectin-induced apoptosis in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Caspase inhibitors in prevention of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. scbt.com [scbt.com]
- 15. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Nemadectin Beta Experimental Controls & Baseline Measurements: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nemadectin beta. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
Proper storage of this compound is crucial for maintaining its stability and activity. Incorrect storage can lead to degradation of the compound and inconsistent experimental results.
| Format | Storage Temperature | Duration | Special Conditions |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Dry, dark conditions.[1] |
| Solid Powder | -20°C | Long-term (months to years) | Dry, dark conditions.[1] |
| Stock Solution in Solvent | -20°C | Up to 1 month | Sealed storage, away from moisture.[2] |
| Stock Solution in Solvent | -80°C | Up to 6 months | Sealed storage, away from moisture.[2] |
To prevent inactivation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[2]
Q2: How should I prepare a stock solution of this compound?
This compound has poor water solubility and is typically dissolved in organic solvents.[]
-
Recommended Solvents: DMSO, ethanol, methanol, or DMF.[]
-
Solubility in DMSO: A concentration of 100 mg/mL (163.19 mM) can be achieved, though ultrasonic assistance may be necessary.[2] It is important to use newly opened, hygroscopic DMSO as moisture can significantly impact solubility.[2]
Stock Solution Preparation Example (for 10 mM in DMSO): To prepare a 10 mM stock solution, you would dissolve 6.128 mg of this compound (Molecular Weight: 612.79 g/mol ) in 1 mL of DMSO.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.613 mg | 3.065 mg | 6.128 mg |
| 5 mM | 3.064 mg | 15.32 mg | 30.64 mg |
| 10 mM | 6.128 mg | 30.64 mg | 61.28 mg |
Q3: What is the primary mechanism of action for this compound?
This compound is a macrocyclic lactone antibiotic that acts as a potent anthelmintic.[1][4] Its primary mechanism of action involves targeting the nervous and muscular systems of invertebrates.[4][5]
Nemadectin, like other milbemycins, has a high affinity for and acts on glutamate-gated chloride ion channels, which are specific to invertebrates.[4][5] The binding of nemadectin to these channels leads to an influx of chloride ions, causing hyperpolarization of the nerve and muscle cells. This results in paralysis and eventual death of the parasite.[5]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Validation & Comparative
Comparative Pharmacokinetics: Nemadectin Beta vs. Moxidectin
A detailed guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the pharmacokinetic profiles of nemadectin beta and moxidectin. It is important to note that while extensive pharmacokinetic data is available for moxidectin, a semi-synthetic derivative, there is a significant lack of publicly available, detailed pharmacokinetic studies for its parent compound, nemadectin. This guide compiles the available information for both compounds to facilitate a comprehensive understanding.
Introduction to Nemadectin and Moxidectin
Nemadectin is a macrocyclic lactone belonging to the milbemycin class, produced through the fermentation of Streptomyces cyanogriseus.[1][2] Moxidectin is a semi-synthetic derivative of nemadectin and is widely used as a broad-spectrum anthelmintic and ectoparasiticide in veterinary medicine.[1][3][4] Moxidectin differs structurally from nemadectin, which influences its physicochemical and pharmacological properties.[5]
Comparative Pharmacokinetic Profiles
A direct quantitative comparison of the pharmacokinetic parameters of this compound and moxidectin is challenging due to the limited data on nemadectin. The following table summarizes the available pharmacokinetic parameters for moxidectin across various species.
Table 1: Pharmacokinetic Parameters of Moxidectin in Various Animal Species
| Parameter | Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days/hours) | Half-life (t1/2) (days) | AUC (ng·day/mL) | Bioavailability | Reference |
| Moxidectin | Sheep | Oral | 0.2 | 28.07 | 0.22 days | - | Similar to SC | - | [6] |
| Moxidectin | Sheep | Subcutaneous | 0.2 | 8.29 | 0.88 days | - | Similar to Oral | - | [6] |
| Moxidectin | Dogs | Oral | 0.25 | 234.0 | 2-3 hours | 25.9 | 11.8 (µg·h/mL) | ~90% | [7][8] |
| Moxidectin | Dogs | Oral | 1.5 | 491.86 - 1370.22 | 3 hours | - | - | - | [9] |
| Moxidectin | Cats | Oral | 1.5 | 136.21 - 467.12 | 3 hours | - | - | - | [9] |
| Moxidectin | Cattle | Subcutaneous | 0.2 | - | - | - | - | - | [4] |
| Moxidectin | Humans | Oral | 8 mg (total dose) | - | 4 hours | ~20.2 | 3405 (ng·hr/mL) | - | [10][11][12] |
| This compound | Various | - | - | N/A | N/A | N/A | N/A | N/A | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the concentration-time curve; N/A: Not Available.
Moxidectin Pharmacokinetics Summary
-
Absorption : Moxidectin is readily absorbed following oral and parenteral administration.[3] In dogs, oral bioavailability is high, at approximately 90%.[7] The rate and extent of absorption can be influenced by the route of administration and the animal species. For instance, in sheep, oral administration leads to a higher Cmax and shorter Tmax compared to subcutaneous injection, although the overall bioavailability is similar.[6]
-
Distribution : Moxidectin is highly lipophilic, leading to extensive distribution into body tissues, with adipose tissue acting as a major reservoir.[5][7] This property contributes to its long persistence in the body.
-
Metabolism : Moxidectin undergoes limited metabolism in species like cattle and sheep.[3][4] The primary metabolic pathways involve hydroxylation.[4][10] A significant portion of the drug is excreted unchanged.[10][11]
-
Excretion : The primary route of elimination for moxidectin is through the feces, with minimal renal excretion.[4][10][11]
Nemadectin Pharmacokinetics Summary
While specific pharmacokinetic parameters like Cmax, Tmax, and half-life for nemadectin are not available in the reviewed literature, some information regarding its efficacy and use can be inferred. Nemadectin has been shown to be a potent endectocide in dogs at oral doses ranging from 0.2 to 0.6 mg/kg.[13][14][15] Studies on the biotransformation of nemadectins by microorganisms have identified oxidation and phosphorylation as potential metabolic pathways, though this is not in vivo data from host animals.[16]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of pharmacokinetic data. Below are representative protocols for studies evaluating the pharmacokinetics of moxidectin.
Protocol 1: Moxidectin Pharmacokinetics in Sheep
-
Objective : To determine and compare the pharmacokinetic parameters of moxidectin after oral and subcutaneous administration in sheep.[6]
-
Animals : Ten sheep were included in the study.
-
Drug Administration : A single dose of 0.2 mg/kg of moxidectin was administered as either an oral drench or a subcutaneous injection.[6]
-
Sample Collection : Blood samples were collected at predetermined time points for up to 60 days following drug administration.[6]
-
Analytical Method : Plasma concentrations of moxidectin were quantified using high-performance liquid chromatography (HPLC) with fluorescence detection after a derivatization step.[17]
-
Pharmacokinetic Analysis : The plasma concentration-time data was analyzed using a two-compartment model to calculate key pharmacokinetic parameters.[6]
Protocol 2: Moxidectin Pharmacokinetics in Humans
-
Objective : To describe the pharmacokinetics of moxidectin in individuals with Onchocerca volvulus infection.[12]
-
Subjects : Adult men and women (18-60 years old) with onchocerciasis.
-
Drug Administration : Single oral doses of 2, 4, or 8 mg of moxidectin were administered.[12]
-
Sample Collection : Venous blood samples were collected at various time points, including 0, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours, and 7 days post-treatment.
-
Analytical Method : Moxidectin concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][12] The assay was linear over a concentration range of 0.2-1000 ng/mL.
-
Pharmacokinetic Analysis : Pharmacokinetic parameters were determined using standard non-compartmental analysis methods.[12]
Visualizations
Metabolic Pathway of Moxidectin
The following diagram illustrates the primary metabolic fate of moxidectin in cattle.
Caption: Simplified metabolic pathway of moxidectin in cattle.
General Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the typical workflow for conducting a pharmacokinetic study.
Caption: A generalized workflow for a typical pharmacokinetic study.
References
- 1. New biotransformation products of nemadectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a LAL-type regulator NemR in nemadectin biosynthesis and its application for increasing nemadectin production in Streptomyces cyaneogriseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the metabolism and excretion of benzyl isothiocyanate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Field trial assessment of ivermectin pharmacokinetics and efficacy against susceptible and resistant nematode populations in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-pharmacodynamic assessment of the ivermectin and abamectin nematodicidal interaction in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. The pharmacokinetics of moxidectin after oral and subcutaneous administration to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cattle nematodes resistant to macrocyclic lactones: comparative effects of P-glycoprotein modulation on the efficacy and disposition kinetics of ivermectin and moxidectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Host pharmacokinetics and drug accumulation of anthelmintics within target helminth parasites of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of nemadectin, a new broad-spectrum endectocide, against natural infections of canine gastrointestinal helminths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wvj.science-line.com [wvj.science-line.com]
- 17. huveta.hu [huveta.hu]
Nemadectin Beta Demonstrates High Efficacy Against Ivermectin-Resistant Nematode Strains: A Comparative Guide
For Immediate Release
[City, State] – [Date] – Amid growing concerns over ivermectin resistance in parasitic nematodes of livestock, new comparative data highlights the potent efficacy of nemadectin against ivermectin-resistant strains of Haemonchus contortus. This guide provides a detailed comparison of nemadectin's performance with other anthelmintics, supported by experimental data, for researchers, scientists, and drug development professionals.
A pivotal study demonstrates that while ivermectin shows significantly reduced efficacy against resistant H. contortus in sheep, nemadectin, along with moxidectin, maintains a high level of effectiveness, achieving a 99% to 100% reduction in both nematode egg counts and adult worm burdens[1]. This finding positions nemadectin as a critical tool in managing anthelmintic resistance.
Comparative Efficacy of Anthelmintics Against Ivermectin-Resistant Nematodes
The following table summarizes the efficacy of nemadectin and other anthelmintics against various ivermectin-resistant nematode species based on faecal egg count reduction (FECR) and worm count reduction.
| Anthelmintic | Nematode Species | Host | Efficacy against Ivermectin-Resistant Strain (%) | Efficacy against Ivermectin-Susceptible Strain (%) | Reference |
| Nemadectin | Haemonchus contortus | Sheep | 99 (Egg Count & Worm Count) | 100 (Egg Count & Worm Count) | [1] |
| Ivermectin | Haemonchus contortus | Sheep | No significant reduction | 100 (Egg Count & Worm Count) | [1] |
| Moxidectin | Haemonchus contortus | Sheep | 100 (Egg Count & Worm Count) | 100 (Egg Count & Worm Count) | [1] |
| Moxidectin | Cooperia oncophora | Cattle | 88 (Worm Count) | >95 | [2] |
| Moxidectin | Ostertagia ostertagi | Cattle | >99 (Worm Count) | >99 | [3] |
| Levamisole | Haemonchus contortus | Sheep | 99.8 (Worm Count) | 100 (Worm Count) | |
| Fenbendazole | Cooperia oncophora | Cattle | >90 (Worm Count) | Not specified | [2] |
| Fenbendazole | Ostertagia ostertagi | Cattle | >90 (Worm Count) | Not specified | [2] |
Note on Terminology: The referenced efficacy study for nemadectin uses the general term "nemadectin." While nemadectin is a class of milbemycins that includes various isomers, specific efficacy data for "nemadectin beta" was not available. It is understood that the data for "nemadectin" represents the activity of the primary components of the nemadectin complex used in the study.
Experimental Protocols
The efficacy data presented is primarily derived from in vivo studies utilizing the Faecal Egg Count Reduction Test (FECRT) and controlled slaughter trials to determine worm burdens.
In Vivo Anthelmintic Efficacy Trial Protocol (General)
A standardized protocol for evaluating the efficacy of anthelmintics in vivo in cattle and sheep involves the following key steps:
-
Animal Selection: Clinically healthy animals of a specific age and weight range, naturally or experimentally infected with the target nematode species, are selected. Animals are confirmed to have a sufficient parasite burden, often determined by a preliminary faecal egg count.
-
Acclimatization and Group Allocation: Animals are acclimatized to the study conditions and then randomly allocated to treatment and control groups. Allocation is often stratified by pre-treatment faecal egg counts to ensure even distribution of parasite loads.
-
Treatment Administration: The test article (e.g., nemadectin), a positive control (e.g., a known effective anthelmintic), and a placebo or no treatment (for the control group) are administered according to the study design. Dosages are calculated based on individual animal body weights.
-
Post-Treatment Monitoring and Data Collection:
-
Faecal Egg Count Reduction Test (FECRT): Faecal samples are collected from each animal before treatment (Day 0) and at a specified time post-treatment (typically 10-14 days). The number of nematode eggs per gram of feces (EPG) is determined using a standardized method like the McMaster technique. The percentage reduction in EPG is calculated for the treated groups compared to the control group.
-
Worm Burden Determination (Slaughter Trials): At a predetermined time after treatment, animals are euthanized. The gastrointestinal tract is collected, and the contents are carefully washed and sieved to recover all adult and larval nematodes. The worms are then identified by species and counted. The percentage reduction in the worm burden in the treated groups is calculated relative to the control group.
-
-
Data Analysis: Statistical analysis is performed to compare the mean faecal egg counts and worm burdens between the treatment and control groups to determine the efficacy of the anthelmintic.
Ivermectin Resistance and Nemadectin's Mechanism of Action
Ivermectin resistance in nematodes is a complex phenomenon primarily attributed to two key mechanisms:
-
Alterations in Glutamate-Gated Chloride Channels (GluCls): Ivermectin's primary mode of action is the potentiation of GluCls in the nerve and muscle cells of nematodes. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite. In resistant nematodes, mutations in the genes encoding GluCl subunits can reduce the binding affinity of ivermectin, thereby diminishing its efficacy.
-
Increased Efflux by ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gp), function as cellular efflux pumps. Overexpression of these transporters in resistant nematodes can actively pump ivermectin out of the target cells, preventing it from reaching a therapeutic concentration at the site of action.
Nemadectin, like other macrocyclic lactones, is believed to act on glutamate-gated chloride channels. Its high efficacy against ivermectin-resistant strains suggests that it may have a different binding affinity to the altered GluCls, or it may be a poorer substrate for the overexpressed P-glycoprotein efflux pumps compared to ivermectin.
Caption: Ivermectin action and resistance mechanisms in nematodes.
Experimental Workflow for Anthelmintic Efficacy Testing
The following diagram illustrates a typical workflow for an in vivo anthelmintic efficacy study.
Caption: Workflow for in vivo anthelmintic efficacy trials.
References
Genetic Validation of Nemadectin Beta's Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genetic approaches used to validate the molecular target of nemadectin beta, a potent macrocyclic lactone anthelmintic. Leveraging extensive data from the model organism Caenorhabditis elegans, this document details the experimental validation of the primary targets of the closely related and well-studied macrocyclic lactone, ivermectin, and extrapolates these findings to this compound.
This compound, like other macrocyclic lactones, is understood to exert its anthelmintic effects by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of nematodes. Genetic studies in C. elegans have been pivotal in validating these channels as the primary targets for this class of drugs.
Comparative Efficacy of Macrocyclic Lactones on C. elegans Wild-Type vs. GluCl Mutants
Genetic validation of the target of this compound is strongly inferred from studies on ivermectin, a closely related macrocyclic lactone. In C. elegans, the simultaneous mutation of three genes encoding GluCl α-type subunits—avr-14, avr-15, and glc-1—confers high-level resistance to ivermectin[1]. This multi-gene resistance mechanism underscores the importance of these channels in the drug's efficacy. While direct comparative data for this compound is limited, the structural and functional similarities suggest a shared mechanism of action. The following table summarizes the expected and observed effects of ivermectin on various C. elegans strains, which serves as a robust predictive model for this compound.
| Genetic Background | Key Genes Mutated | Phenotype in Response to Ivermectin/Nemadectin Beta (Predicted) | Level of Resistance |
| Wild-Type (N2) | None | Flaccid paralysis, inhibition of pharyngeal pumping, larval development arrest. | Susceptible |
| Single Mutant | avr-14 or avr-15 or glc-1 | Minimal to no resistance to ivermectin. | Low/None |
| Double Mutant | Any two of avr-14, avr-15, glc-1 | Modest or no significant resistance to ivermectin. | Low to Moderate |
| Triple Mutant | avr-14; avr-15; glc-1 | High-level resistance to ivermectin-induced paralysis and developmental arrest.[1] | High |
Experimental Protocols
The validation of this compound's target relies on well-established experimental protocols in C. elegans. These assays are crucial for quantifying the effects of the compound on worm motility, development, and feeding behavior.
Larval Paralysis/Motility Assay
This assay is a primary method for assessing the neurotoxic effects of anthelmintics.
-
Preparation of NGM Plates: Standard Nematode Growth Medium (NGM) plates are prepared and seeded with a lawn of E. coli OP50, the standard food source for C. elegans.
-
Drug Concentration Gradient: this compound is dissolved in an appropriate solvent (e.g., DMSO) and added to the molten NGM agar to achieve a range of final concentrations. Control plates contain the solvent alone.
-
Synchronization of Worms: A synchronized population of L1 or L4 stage C. elegans (wild-type and mutant strains) is obtained through standard bleaching and hatching protocols.
-
Exposure: A defined number of synchronized worms are transferred to the drug-containing and control plates.
-
Phenotypic Scoring: After a set incubation period (e.g., 24, 48, 72 hours), the worms are observed under a dissecting microscope. Paralysis is scored based on the lack of sinusoidal movement, either spontaneously or in response to a gentle touch with a platinum wire. The percentage of paralyzed worms at each concentration is recorded.
-
Data Analysis: Dose-response curves are generated, and EC50 values (the concentration of the drug that causes paralysis in 50% of the population) are calculated for each strain.
Pharyngeal Pumping Assay
This assay measures the effect of the drug on the feeding behavior of the worms, as GluCls are highly expressed in the pharyngeal muscle.
-
Worm Preparation: Synchronized young adult worms are transferred to a slide in M9 buffer.
-
Drug Application: this compound is added to the M9 buffer at the desired concentration.
-
Observation: The pharynx of individual worms is observed under a high-power microscope.
-
Pumping Rate Measurement: The number of pharyngeal bulb contractions is counted over a defined period (e.g., 30 seconds or 1 minute).
-
Comparison: The pumping rates of treated worms are compared to those of untreated controls for both wild-type and mutant strains.
Forward Genetic Screen for Resistance
This approach is used to identify genes that, when mutated, confer resistance to a drug.
-
Mutagenesis: A population of wild-type C. elegans is treated with a mutagen, such as ethyl methanesulfonate (EMS), to induce random mutations in the genome.
-
Selection: The mutagenized population (F2 generation) is exposed to a selective concentration of this compound that is lethal or causes severe paralysis in wild-type worms.
-
Isolation of Resistant Mutants: Individuals that survive and remain motile on the drug plates are isolated.
-
Genetic Mapping and Gene Identification: The causal mutations in the resistant strains are identified through genetic mapping and whole-genome sequencing.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for target validation.
Caption: Proposed mechanism of this compound action and resistance.
References
Nemadectin Beta: A Comparative Analysis of Binding Affinity to Glutamate-Gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of nemadectin beta to glutamate-gated chloride channels (GluCls), the primary target of macrocyclic lactone anthelmintics. Due to the limited availability of direct binding studies on this compound, this guide leverages data from closely related compounds, ivermectin (an avermectin) and moxidectin (a milbemycin, the same class as nemadectin), to provide a comprehensive overview for research and drug development purposes.
Introduction to Nemadectin and Glutamate-Gated Chloride Channels
Nemadectin is a macrocyclic lactone belonging to the milbemycin group of anthelmintics.[1][2] Its primary mode of action, like other macrocyclic lactones, is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates.[3][4][5] These channels, which are ligand-gated ion channels, are crucial for inhibitory neurotransmission in nematodes and arthropods.[6] Upon activation by glutamate or a macrocyclic lactone, the channels open, allowing an influx of chloride ions. This leads to hyperpolarization of the neuronal or muscle cell membrane, resulting in flaccid paralysis and eventual death of the parasite.[4][7] The selective toxicity of compounds like nemadectin arises from the fact that vertebrates primarily use GABA-gated chloride channels for inhibitory neurotransmission and either lack GluCls or have subtypes with significantly lower affinity for these drugs.[4]
Comparative Binding Affinity
The following table summarizes the binding affinities (dissociation constant, Kd) of ivermectin and moxidectin to a recombinant glutamate-gated chloride channel subunit (HcGluCla) from the parasitic nematode Haemonchus contortus. Lower Kd values indicate higher binding affinity.
| Compound | Class | GluCl Subunit | Kd (nM) | Reference |
| Ivermectin | Avermectin | HcGluCla | 0.11 ± 0.021 | [8] |
| Moxidectin | Milbemycin | HcGluCla | 0.18 ± 0.02 | [8] |
Data from radioligand binding assays using transiently transfected COS-7 cells.[8]
It is important to note that the binding affinity of macrocyclic lactones can be allosterically modulated by the natural ligand, glutamate. For instance, the presence of glutamate can significantly increase the binding affinity of both ivermectin and moxidectin to GluCls.[8][9]
Signaling Pathway and Mechanism of Action
The binding of this compound to GluCls initiates a signaling cascade that disrupts normal neurotransmission in invertebrates. The diagram below illustrates this pathway.
Caption: Signaling pathway of this compound's action on GluCls.
Experimental Protocols
The following is a representative experimental protocol for a radioligand binding assay to determine the binding affinity of macrocyclic lactones to GluCls, based on methodologies used for ivermectin and moxidectin.
Radioligand Binding Assay Protocol
1. Expression of Recombinant GluCls:
-
The cDNA encoding the target GluCl subunit (e.g., HcGluCla) is subcloned into a mammalian expression vector.
-
COS-7 cells are transiently transfected with the expression vector.
-
Cells are harvested 48-72 hours post-transfection.
2. Membrane Preparation:
-
Harvested cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
3. Binding Assay:
-
The binding assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [3H]ivermectin or [3H]moxidectin), and varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
For saturation binding experiments, a fixed amount of membrane preparation is incubated with increasing concentrations of the radiolabeled ligand.
-
Non-specific binding is determined in the presence of a high concentration of the unlabeled ligand.
-
The reaction is incubated to equilibrium (e.g., 1-2 hours at room temperature).
4. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Saturation binding data is analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition binding data is analyzed to determine the inhibitory concentration (IC50) of the competitor, which can be converted to an inhibition constant (Ki).
Experimental Workflow Diagram
Caption: General workflow for a radioligand binding assay.
Conclusion
This compound, as a member of the milbemycin class of macrocyclic lactones, is a potent modulator of invertebrate glutamate-gated chloride channels. While direct comparative binding affinity data for this compound is sparse, the available data for the structurally similar compound moxidectin, and the extensive data for ivermectin, indicate a high-affinity interaction with these channels. The provided experimental protocols and diagrams offer a framework for researchers to further investigate the binding characteristics of this compound and other novel anthelmintic compounds. Future studies involving direct radioligand binding or electrophysiological analyses of this compound are warranted to precisely quantify its binding affinity and functional effects on various GluCl subtypes.
References
- 1. Pharmacological characterization of novel heteromeric GluCl subtypes from Caenorhabditis elegans and parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonist enhacement of macrocyclic lactone activity at a glutamate-gated chloride channel subunit from Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
Nemadectin Beta: A Comparative Guide to Anthelmintic Activity in Diverse Host Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anthelmintic performance of nemadectin beta against other commercially available alternatives. The information presented is collated from publicly available experimental data to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
This compound, a member of the milbemycin family of macrocyclic lactones, demonstrates broad-spectrum endectocidal and nematocidal activity.[1] Like other macrocyclic lactones, its primary mode of action is the disruption of neurotransmission in invertebrates.[2]
Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
This compound, along with other macrocyclic lactones, exerts its anthelmintic effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of nematodes and arthropods.[3] These channels are generally absent in vertebrates, providing a margin of safety for the host animal.[4] The binding of this compound to these channels is essentially irreversible, leading to a prolonged influx of chloride ions.[3] This influx causes hyperpolarization of the cell membrane, resulting in flaccid paralysis and eventual death of the parasite due to starvation.[5]
References
- 1. mpi.govt.nz [mpi.govt.nz]
- 2. Efficacy and Safety of Anthelmintics Tested against Taenia solium Cysticercosis in Pigs | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
Nemadectin's Cross-Resistance Profile in the Landscape of Macrocyclic Lactones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of nemadectin's cross-resistance profile with other macrocyclic lactones (MLs), a critical class of anthelmintic agents. Understanding these relationships is paramount for developing sustainable parasite control strategies and managing the growing challenge of anthelmintic resistance. While this document focuses on nemadectin, it is important to note that the commercially relevant compound is often its semi-synthetic derivative, moxidectin. The term "nemadectin beta" is not commonly used in recent scientific literature; early research identified several nemadectin congeners, including LL-F28249 alpha (nemadectin) and beta, but subsequent research has largely focused on the alpha form and its derivatives.[1] This guide will therefore focus on the cross-resistance profile of nemadectin as the primary compound.
Mechanism of Action: A Shared Target
Macrocyclic lactones, including nemadectin, ivermectin, and moxidectin, exert their anthelmintic effect by acting as agonists at glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates. This binding potentiates the opening of the channels, leading to an influx of chloride ions and hyperpolarization of the cell membrane. The ultimate result is flaccid paralysis and death of the parasite.
Comparative Efficacy Against Ivermectin-Resistant Nematodes
A key concern in parasite control is the emergence of resistance to widely used anthelmintics like ivermectin. Studies have been conducted to evaluate the efficacy of other macrocyclic lactones, including nemadectin and its derivative moxidectin, against ivermectin-resistant parasite strains.
The following table summarizes data from a pivotal study that assessed the efficacy of nemadectin, moxidectin, and ivermectin against an ivermectin-resistant strain of Haemonchus contortus, a gastrointestinal nematode of significant economic importance in sheep.
| Anthelmintic | Dosage (mg/kg) | Route of Administration | Efficacy Against Ivermectin-Resistant\nHaemonchus contortus (% reduction in worm count) |
| Nemadectin | 0.2 | Oral | 99% |
| Moxidectin | 0.2 | Oral | 100% |
| Ivermectin | 0.2 | Oral | 0% |
Data sourced from Pankavich et al., 1992.
These findings demonstrate that both nemadectin and moxidectin were highly effective against an H. contortus strain that was completely resistant to ivermectin at the standard dose. This suggests a lack of complete cross-resistance between ivermectin and these two milbemycins in this particular isolate.
Experimental Protocols
To ensure the reproducibility and critical evaluation of such findings, a detailed understanding of the experimental methodology is essential. The following is a generalized protocol for an in vivo anthelmintic efficacy study in sheep, based on common practices in the field.
References
Comparative Toxicity of Nemadectin Beta in Non-Target Organisms: A Review of Available Data and Surrogates
An objective comparison of nemadectin beta's ecotoxicological profile remains challenging due to a notable scarcity of direct experimental data. This guide synthesizes the available information on nemadectin and leverages comparative data from other macrocyclic lactones, particularly ivermectin and the nemadectin-derivative moxidectin, to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential impact on non-target organisms.
Nemadectin, a member of the milbemycin class of macrocyclic lactones, functions as a potent anthelmintic and insecticide.[1] Like other macrocyclic lactones, its mode of action involves the disruption of neurotransmission in invertebrates.[2][3] Specifically, these compounds act as positive allosteric modulators of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[2][3] This binding leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent flaccid paralysis and death of the target organism.[2][3] A safety data sheet for nemadectin indicates that no specific data is available for its toxicity to fish, daphnia, algae, or microorganisms.[4]
Signaling Pathway of Macrocyclic Lactones in Invertebrates
The primary mechanism of action for nemadectin and other macrocyclic lactones is the potentiation of glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This action disrupts normal neurotransmission, leading to paralysis and death.
Quantitative Toxicity Data
Direct comparative toxicity data for this compound is largely unavailable in published literature. However, studies on nemadectin congeners and related macrocyclic lactones provide valuable insights into its potential ecotoxicological effects.
A study on two new nemadectin congeners isolated from Streptomyces microflavus demonstrated potent acaricidal and nematocidal activity.[5] The data from this study is presented below.
Table 1: Toxicity of Nemadectin Congeners to Non-Target Invertebrates
| Compound | Test Organism | Endpoint | Value (μg/mL) |
| Nemadectin Congener 2 | Adult Mites | IC50 | 2.3 ± 0.9 |
| Nemadectin Congener 2 | Mite Eggs | IC50 | 17.5 ± 2.1 |
| Nemadectin Congener 2 | Caenorhabditis elegans | IC50 | 0.7 ± 0.2 |
| Source:[5] |
Given that nemadectin is the parent compound of moxidectin, and its structural similarity to other avermectins like ivermectin, their comparative toxicities offer a surrogate for assessing nemadectin's potential environmental impact.[1]
Table 2: Comparative Toxicity of Ivermectin and Moxidectin in Dung Beetles (Scarabaeus cicatricosus)
| Compound | Endpoint | Value (µg g⁻¹) | Comparative Toxicity |
| Ivermectin | pLC50 (paralysis) | 0.45 | 6 times more toxic than Moxidectin |
| Moxidectin | pLC50 (paralysis) | 2.70 | |
| Source:[6] |
Table 3: Comparative Toxicity of Various Macrocyclic Lactones on Soil Invertebrates
| Compound | Test Organism | Endpoint | Value (mg/kg dry weight) |
| Abamectin | Folsomia fimetaria (Springtail) | EC10 (reproduction) | 0.05 |
| Abamectin | Folsomia candida (Springtail) | EC50 (reproduction) | 0.5 |
| Abamectin | Enchytraeids | EC10 (reproduction) | 12.8 |
| Abamectin | Earthworms | EC10 (reproduction) | 0.06 |
| Doramectin | Eisenia fetida (Earthworm) | 28-day LC50 | > 1,000 |
| Doramectin | Eisenia fetida (Earthworm) | NOEC (weight gain) | 2 |
| Doramectin | Eisenia fetida (Earthworm) | LOEC (weight gain) | 4 |
| Source:[1][7] |
Experimental Protocols
The methodologies employed in the cited studies provide a framework for conducting comparative toxicity assessments of this compound.
General Experimental Workflow for Soil Invertebrate Toxicity Testing
Methodology for Dung Beetle Toxicity Assay (based on Verdú et al., 2018)
-
Test Organisms: Adult dung beetles (Scarabaeus cicatricosus).
-
Test Substance Administration: Ivermectin and moxidectin were administered orally.
-
Endpoint Measurement: The primary endpoint was ataxia (paralysis), which is a pre-lethal symptom. The time until 50% of the individuals showed ataxia was recorded.
-
Data Analysis: A three-parameter inhibitor vs. response model was used to calculate the dose that caused paralysis in 50% of the beetle population (pLC50).[6]
Methodology for Soil Invertebrate Toxicity (based on Kolar et al., 2008)
-
Test Organisms: Springtails (Folsomia fimetaria, Folsomia candida), enchytraeids, and earthworms.
-
Test Substance: Abamectin.
-
Exposure Medium: Artificial soil.
-
Endpoints:
-
Springtails and Enchytraeids: Survival and reproduction (number of juveniles).
-
Earthworms: Survival, growth (biomass), and reproduction (cocoon production).
-
-
Duration: Up to 70 days for earthworm growth and reproduction assessment.[7]
-
Data Analysis: Calculation of EC10 (concentration affecting 10% of the population) and EC50 (concentration affecting 50% of the population) for reproduction.
Standard Protocol for Nematode Bioassay for Soil Toxicity A standard protocol for conducting soil toxicity tests with nematodes like Caenorhabditis elegans involves adding the nematodes to field-collected or artificially contaminated soil.[8] The primary endpoint is typically mortality, recorded at 24 or 48 hours.[8] This type of assay could be adapted to test the toxicity of this compound.
References
- 1. A Review on the Toxicity and Non-Target Effects of Macrocyclic Lactones in Terrestrial and Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. New nemadectin congeners with acaricidal and nematocidal activity from Streptomyces microflavus neau3 Y-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First assessment of the comparative toxicity of ivermectin and moxidectin in adult dung beetles: Sub-lethal symptoms and pre-lethal consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of the anthelmintic abamectin to four species of soil invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]
Nemadectin Beta vs. Doramectin: A Comparative Guide to the Reversal of Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, largely attributed to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. This guide provides a detailed comparison of two macrocyclic lactones, nemadectin beta and doramectin, in their capacity to reverse P-gp-mediated MDR, supported by experimental data.
Performance Comparison
Both this compound (a milbemycin) and doramectin (an avermectin) have demonstrated the ability to counteract MDR in adriamycin-resistant human breast carcinoma cells (MCF-7/adr). However, experimental evidence indicates that doramectin is a more potent MDR reversal agent.[1][2]
A key study directly comparing the two compounds revealed that at a concentration of 8 µmol/L, doramectin achieved a 49.35-fold reversal of adriamycin resistance, whereas this compound resulted in a 23.97-fold reversal.[1][2] This suggests a significantly higher efficacy for doramectin in sensitizing resistant cancer cells to chemotherapeutic drugs.
The superior performance of doramectin is further substantiated by its greater impact on intracellular drug accumulation. Both compounds increase the intracellular concentration of adriamycin and the P-gp substrate rhodamine 123 in a dose-dependent manner, but the effect is more pronounced with doramectin.[1][2]
Quantitative Data Summary
| Parameter | This compound | Doramectin | Verapamil (Control) | Reference |
| Fold-Reversal of Adriamycin Resistance (at 8 µmol/L) | 23.97 | 49.35 | 13.96 | [1][2] |
| IC50 of Adriamycin (µmol/L) in MCF-7/adr cells | ||||
| - Adriamycin alone | 180.23 ± 15.26 | 180.23 ± 15.26 | 180.23 ± 15.26 | [1] |
| - + 2 µmol/L Reversal Agent | 30.12 ± 2.58 | 15.36 ± 1.25 | 28.97 ± 2.11 | [1] |
| - + 4 µmol/L Reversal Agent | 15.88 ± 1.32 | 8.12 ± 0.67 | 18.24 ± 1.53 | [1] |
| - + 8 µmol/L Reversal Agent | 7.52 ± 0.61 | 3.66 ± 0.29 | 12.91 ± 1.08 | [1] |
Mechanism of Action
The primary mechanism by which this compound and doramectin reverse MDR is through the inhibition of P-glycoprotein. This inhibition appears to be multifaceted, involving both direct interaction with the transporter and downregulation of its expression.
1. Inhibition of P-gp Efflux Function: Both compounds inhibit the efflux of P-gp substrates, such as adriamycin and rhodamine 123, leading to their increased intracellular accumulation.[1][2] This suggests a direct interaction with the P-gp transporter, likely as competitive inhibitors, where they compete with chemotherapeutic drugs for the same binding sites on P-gp.
2. Downregulation of P-gp and MDR1 Gene Expression: Studies have shown that both this compound and doramectin can down-regulate the expression of P-glycoprotein at both the protein and mRNA levels.[1][2] The MDR1 gene encodes for P-glycoprotein, and the reduction in its expression leads to a lower density of P-gp pumps on the cell surface. The precise signaling pathways through which these macrocyclic lactones mediate this downregulation are not fully elucidated for these specific compounds. However, general pathways known to regulate P-gp expression, such as the PI3K/Akt and MAPK pathways, may be involved.
3. Interaction with P-gp ATPase Activity: The function of P-gp is dependent on ATP hydrolysis. While a direct comparative study on the effects of this compound and doramectin on P-gp's ATPase activity is not available, studies on various macrocyclic lactones, including doramectin, have shown that they can inhibit the basal and verapamil-stimulated P-gp ATPase activity. This inhibition of ATP hydrolysis would further impair the transporter's efflux function.
Experimental Protocols
Cell Viability and MDR Reversal Assessment (MTT Assay)
-
Cell Line: Adriamycin-resistant human breast carcinoma cells (MCF-7/adr).
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then treated with varying concentrations of adriamycin, either alone or in combination with different concentrations of this compound, doramectin, or verapamil.
-
After a 48-hour incubation period, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
The 50% inhibitory concentration (IC50) is calculated to determine the extent of MDR reversal. The fold-reversal is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the reversal agent.[1]
-
Intracellular Drug Accumulation Assay
-
Substrates: Adriamycin or Rhodamine 123.
-
Protocol:
-
MCF-7/adr cells are seeded and grown to confluence.
-
The cells are pre-incubated with different concentrations of this compound, doramectin, or verapamil for a specified time (e.g., 1 hour).
-
Adriamycin or rhodamine 123 is then added and the incubation continues.
-
After incubation, the cells are washed with ice-cold PBS to remove extracellular drugs.
-
The cells are then lysed.
-
The intracellular concentration of adriamycin is determined by high-performance liquid chromatography (HPLC), while the fluorescence of rhodamine 123 is measured using a fluorescence spectrophotometer or flow cytometer.[1]
-
P-glycoprotein and MDR1 Gene Expression Analysis
-
P-gp Protein Expression (Flow Cytometry):
-
MCF-7/adr cells are treated with this compound or doramectin for a specified duration (e.g., 24-72 hours).
-
The cells are harvested and incubated with a fluorescently labeled monoclonal antibody specific for P-glycoprotein.
-
The fluorescence intensity of the cells is then analyzed by flow cytometry to quantify the level of P-gp expression on the cell surface.[1]
-
-
MDR1 mRNA Expression (RT-PCR):
-
Total RNA is extracted from treated and untreated MCF-7/adr cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR (qRT-PCR) is then carried out using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of MDR1 mRNA is calculated to determine the effect of the compounds on gene expression.[1]
-
Visualizations
Caption: Mechanism of P-gp mediated multidrug resistance and its reversal.
Caption: Workflow for the MTT assay to assess MDR reversal.
Caption: Workflow for the intracellular drug accumulation assay.
Conclusion
Both this compound and doramectin are effective in reversing P-gp-mediated multidrug resistance in vitro. The available data strongly indicates that doramectin possesses a higher potency in sensitizing resistant cancer cells to chemotherapeutic agents. This is attributed to its superior ability to inhibit the P-gp efflux pump and to downregulate the expression of P-gp and the MDR1 gene. For research and development efforts focused on identifying potent MDR reversal agents, doramectin represents a more promising candidate from the macrocyclic lactone class. Further in vivo studies are warranted to validate these findings and to explore the full therapeutic potential of these compounds in overcoming clinical drug resistance.
References
Nemadectin Beta: A Comparative Guide to its Efficacy Against Parasite Life Cycle Stages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of nemadectin beta against various life cycle stages of economically significant parasites, benchmarked against other leading anthelmintics. The data presented is collated from published experimental studies to offer an objective performance overview.
Executive Summary
Nemadectin, a member of the milbemycin class of macrocyclic lactones, demonstrates potent and broad-spectrum activity against a wide range of nematodes and arthropods.[1] Its primary mode of action, like other macrocyclic lactones, involves the disruption of neurotransmission in parasites by acting on glutamate-gated chloride channels, leading to paralysis and death. While extensive data exists for its high efficacy against adult gastrointestinal helminths in canines[1], this guide consolidates available comparative data on its performance against various parasite life cycle stages, including eggs and larvae, in comparison to other anthelmintics such as ivermectin and moxidectin.
Efficacy Against Adult Parasites
Nemadectin has shown high efficacy against adult stages of major gastrointestinal nematodes. A key study directly compared its efficacy to ivermectin and moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep.
Table 1: Comparative Efficacy Against Adult Haemonchus contortus (Ivermectin-Resistant Strain) in Sheep
| Anthelmintic | Dosage | Efficacy (Reduction in Adult Worms) | Efficacy (Reduction in Fecal Egg Counts) |
| Nemadectin | 0.2 mg/kg | 99% | 99% |
| Moxidectin | 0.2 mg/kg | 100% | 100% |
| Ivermectin | 0.2 mg/kg | No significant reduction | No significant reduction |
Data sourced from a study on ivermectin-resistant Haemonchus contortus.
Efficacy Against Larval Stages
Direct comparative data on the efficacy of this compound against various larval stages (L1-L4) and hypobiotic (inhibited) larvae is limited in the public domain. However, the efficacy of the closely related milbemycin, moxidectin, and the avermectin, ivermectin, against these stages provides a valuable benchmark. Macrocyclic lactones are generally recognized for their excellent efficacy (>99%) against both adult and larval stages of most trichostrongyle parasites, including arrested larvae, in the absence of resistance.[2]
Table 2: Comparative Efficacy of Macrocyclic Lactones Against Larval Stages of Bovine and Equine Nematodes
| Anthelmintic | Parasite Species | Life Cycle Stage | Host | Efficacy |
| Moxidectin | Ostertagia ostertagi | Developing and Inhibited L4 | Cattle | ≥90%[3] |
| Moxidectin | Cyathostomins | Encysted Early L3 (EL3) | Horses | 63.6%[4] |
| Moxidectin | Cyathostomins | Encysted Late L3/L4 (LL3/L4) | Horses | 85.2%[4] |
| Ivermectin | Ostertagia ostertagi | Developing and Inhibited L4 | Cattle | Not efficacious[3] |
| Ivermectin | Cyathostomins | Encysted L3/L4 | Horses | Ineffective (0%)[5] |
| Doramectin | Ostertagia ostertagi | Immature and Inhibited Stages | Cattle | ≥99.6%[6] |
| Doramectin | Cooperia oncophora | Immature and Inhibited Stages | Cattle | ≥99.6%[6] |
| Doramectin | Dictyocaulus viviparus | Immature Stages | Cattle | ≥99.6%[6] |
| Eprinomectin | Various species | Fourth Larval Stage (L4) | Cattle | >99%[7] |
Note: The efficacy of this compound against these specific larval stages is expected to be comparable to or exceed that of ivermectin, and likely similar to moxidectin, particularly against resistant strains. However, dedicated studies are required for direct confirmation.
Ovicidal and Early Larval Stage Efficacy
There is a notable lack of direct studies on the ovicidal (egg-killing) activity of this compound against parasitic nematodes. However, research on novel nemadectin congeners has demonstrated potent activity against mite eggs, suggesting a potential for ovicidal effects in nematodes. Studies on other macrocyclic lactones, such as milbemectin, have shown a reduction in the egg hatching of root-knot nematodes.[8]
Further research is necessary to quantify the direct ovicidal and early larvicidal (L1/L2) efficacy of this compound against key veterinary parasites. In vitro assays such as the Egg Hatch Assay (EHA) and Larval Development Assay (LDA) would be instrumental in generating this data.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of efficacy studies. Below are generalized methodologies for key assays used in anthelmintic efficacy testing.
In Vivo Efficacy Trial (Controlled Efficacy Test)
This protocol is a standard method for determining the in vivo efficacy of an anthelmintic against adult and larval parasite stages.
Caption: Workflow for a controlled in vivo anthelmintic efficacy trial.
In Vitro Egg Hatch Assay (EHA)
The EHA is used to determine the ovicidal activity of a compound by assessing its ability to inhibit the hatching of nematode eggs.
Caption: Workflow for an in vitro Egg Hatch Assay (EHA).
Signaling Pathways and Mechanism of Action
This compound, like other macrocyclic lactones, exerts its anthelmintic effect by targeting the parasite's nervous system. The primary target is the glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates.
Caption: Mechanism of action of this compound on parasite nerve cells.
Conclusion
This compound is a highly effective anthelmintic against adult stages of parasitic nematodes, including strains resistant to other macrocyclic lactones like ivermectin. While direct comparative data on its efficacy against larval and ovicidal stages is not as abundant, the performance of the closely related compound moxidectin suggests that this compound likely possesses significant activity against these developmental stages. Further research, particularly direct comparative studies employing standardized in vitro and in vivo models, is warranted to fully elucidate the efficacy of this compound across the complete life cycle of a broader range of parasitic species. This will enable more strategic and effective use of this potent anthelmintic in parasite control programs.
References
- 1. Efficacy of nemadectin, a new broad-spectrum endectocide, against natural infections of canine gastrointestinal helminths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 3. midamericaagresearch.net [midamericaagresearch.net]
- 4. Comparison of the larvicidal efficacies of moxidectin or a five-day regimen of fenbendazole in horses harboring cyathostomin populations resistant to the adulticidal dosage of fenbendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of eprinomectin against induced infections of immature (fourth larval stage) and adult nematode parasites in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Gene Expression Changes in Parasites Treated with Nemadectin Beta and Other Macrocyclic Lactones
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes observed in parasites following treatment with macrocyclic lactone anthelmintics, with a special focus on nemadectin and its derivatives. Due to the limited direct research on nemadectin beta, this guide leverages the extensive data available for the closely related and widely used compounds, ivermectin and moxidectin, to infer and compare the potential transcriptomic impact of this compound. Nemadectin is a natural fermentation product and the direct precursor to the semi-synthetic anthelmintic moxidectin, both of which are 16-membered macrocyclic lactones structurally similar to ivermectin.[1][2]
Introduction to Nemadectin and its Analogs
Nemadectin is a macrocyclic lactone produced by Streptomyces cyaneogriseus that exhibits broad-spectrum anthelmintic activity.[3] It serves as the starting material for the synthesis of moxidectin.[1][2] Both nemadectin and moxidectin, along with ivermectin, belong to the macrocyclic lactone class of endectocides. Their primary mode of action involves the potentiation of glutamate-gated chloride ion channels (GluCls) in nematode nerve and muscle cells, leading to hyperpolarization, flaccid paralysis, and eventual death of the parasite.[4][5] While sharing a core mechanism, subtle structural differences between these molecules can lead to variations in their efficacy, safety profiles, and the transcriptomic responses they elicit in target organisms.[6]
Comparative Gene Expression Changes
Transcriptomic studies on parasites, particularly the gastrointestinal nematode Haemonchus contortus, have revealed significant alterations in gene expression following treatment with ivermectin and, to a lesser extent, moxidectin. These changes often point towards mechanisms of drug action, detoxification, and the development of resistance.
Key Gene Families and Pathways Affected
Treatment with macrocyclic lactones consistently impacts several key gene families and cellular pathways in parasitic nematodes:
-
Glutamate-gated Chloride Channel (GluCl) Subunits: As the primary drug targets, genes encoding GluCl subunits are often, though not always, differentially expressed in response to treatment or in resistant strains.[7]
-
ATP-Binding Cassette (ABC) Transporters: Upregulation of ABC transporter genes, particularly those encoding P-glycoproteins (P-gps), is a frequently observed response and a key mechanism of resistance. These transporters are thought to be involved in the efflux of the drug from the parasite's cells.[7][8][9]
-
Cytochrome P450 (CYP) and Glutathione S-transferases (GSTs): Genes involved in xenobiotic metabolism, such as CYPs and GSTs, are often upregulated, suggesting a role in drug detoxification.[10]
-
Cuticle-Related Genes: Alterations in the expression of genes encoding cuticle components have been observed, potentially as a response to drug-induced stress or as a resistance mechanism.[7]
-
Neuronal Signaling and Development: Genes involved in neuronal function and larval development can be dysregulated, consistent with the neurotoxic effects of macrocyclic lactones.[7]
The following table summarizes the key differentially expressed genes in Haemonchus contortus following ivermectin treatment, based on comparative transcriptomic studies.
| Gene/Gene Family | Function | Expression Change in Resistant Strains | Reference |
| P-glycoprotein-9.1 (P-gp-9.1) | ABC Transporter (Drug Efflux) | Upregulated | [7] |
| P-glycoprotein-11 (P-gp-11) | ABC Transporter (Drug Efflux) | Upregulated | [8] |
| HAF-9 | ABC Transporter | Upregulated | [8] |
| UDP-glycosyltransferases (UGTs) | Xenobiotic Metabolism | Upregulated | [10] |
| Glutathione S-transferases (GSTs) | Xenobiotic Metabolism | Upregulated | [10] |
| Cytochrome P450s (CYPs) | Xenobiotic Metabolism | Upregulated | [10] |
| Hc-glc-5 | Glutamate-gated Chloride Channel Subunit | Downregulated | [7] |
Experimental Protocols
The following section outlines a generalized methodology for the comparative analysis of gene expression in anthelmintic-treated parasites, based on protocols described in the cited literature.
Parasite Culture and Drug Exposure
-
Parasite Strain: Obtain and maintain susceptible and resistant isolates of the target parasite (e.g., Haemonchus contortus).
-
Infection: Experimentally infect the host animal (e.g., sheep for H. contortus) with a known number of third-stage larvae (L3).
-
Treatment: Once the infection is patent (as confirmed by fecal egg counts), treat the host with the anthelmintic at a specified dose. A control group should receive a placebo.
-
Worm Recovery: At a predetermined time post-treatment, euthanize the host and recover adult worms from the relevant organ (e.g., abomasum for H. contortus).
RNA Extraction and Sequencing
-
Sample Preparation: Immediately wash the recovered worms in a suitable buffer and snap-freeze them in liquid nitrogen or store them in an RNA stabilization solution.
-
RNA Isolation: Extract total RNA from individual or pooled worms using a commercial kit (e.g., TRIzol reagent followed by a column-based purification). The integrity and quantity of the RNA should be assessed using a bioanalyzer.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA. A common method for single-worm or low-input RNA-seq is the Smart-seq2 protocol.[11][12][13][14][15] Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove adapters and low-quality bases.
-
Mapping: Align the cleaned reads to the reference genome of the parasite.
-
Differential Gene Expression Analysis: Quantify the expression levels of genes and identify differentially expressed genes (DEGs) between the treated and control groups, as well as between resistant and susceptible strains.
-
Functional Annotation: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the identified DEGs to understand the biological processes affected by the drug treatment.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of nemadectin and its analogs.
Caption: Mechanism of action of macrocyclic lactones in nematodes.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A comparison of the effects of ivermectin and moxidectin on the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ivermectin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis on transcriptomics of ivermectin resistant and susceptible strains of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression of transporter genes in anthelmintic resistant isolates of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptomics and Proteomics of Haemonchus contortus in Response to Ivermectin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dillmanlab.org [dillmanlab.org]
- 12. Adapting the Smart-seq2 Protocol for Robust Single Worm RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adapting the Smart-seq2 Protocol for Robust Single Worm RNA-seq. [escholarship.org]
- 14. A Revised Adaptation of the Smart-Seq2 Protocol for Single-Nematode RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to In Silico Modeling and Experimental Validation of Nemadectin's Receptor Binding
For researchers, scientists, and drug development professionals, understanding the molecular interactions between a ligand and its receptor is paramount. This guide provides a comparative overview of in silico modeling approaches for predicting the binding of the anthelmintic drug nemadectin to its target, the glutamate-gated chloride channel (GluCl), and the experimental methods used to validate these predictions. Due to a greater abundance of published data for the related compound ivermectin, its experimental data will be used as a benchmark for comparison.
Nemadectin, a macrocyclic lactone, exerts its anthelmintic effect by binding to and activating GluCls in the nerve and muscle cells of invertebrates.[1][2] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, followed by flaccid paralysis and death of the parasite.[3][4] Computational modeling offers a rapid and cost-effective means to predict these binding interactions, while experimental validation provides the empirical data necessary to confirm these predictions.
In Silico Modeling of Nemadectin-GluCl Interaction
In silico modeling of the nemadectin-GluCl interaction typically involves a multi-step computational workflow. This process begins with obtaining a three-dimensional structure of the receptor, followed by docking the ligand into the binding site, and often concluding with simulations to refine the interaction.
Key In Silico Techniques:
-
Homology Modeling: When a crystal structure for the specific GluCl isoform of interest is unavailable, a homology model can be built using the amino acid sequence and a known structure of a related protein (e.g., the C. elegans GluCl crystal structure with ivermectin bound, PDB ID: 3RIF) as a template.[4][5]
-
Molecular Docking: This technique predicts the preferred orientation of nemadectin when bound to the GluCl to form a stable complex.[6][7] The output is a binding pose and a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to simulate the movement of the nemadectin-GluCl complex over time, providing insights into the stability of the binding pose and a more accurate estimation of the binding free energy.[8]
Experimental Validation of Receptor Binding
Experimental validation is crucial to confirm the predictions made by in silico models. The two primary methods used for characterizing the interaction of macrocyclic lactones with GluCls are radioligand binding assays and electrophysiological recordings.
Experimental Approaches:
-
Radioligand Binding Assays: These assays directly measure the binding of a radiolabeled ligand (e.g., [3H]-ivermectin) to the receptor.[9][10] By competing the radioligand with unlabeled nemadectin, one can determine the binding affinity (Ki) of nemadectin for the GluCl.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology: This technique is used to study the functional effects of nemadectin on the GluCl. The receptor is expressed in Xenopus laevis oocytes, and the ion channel's activity in response to the drug is measured as an electrical current.[9][11] This allows for the determination of the half-maximal effective concentration (EC50), which is the concentration of nemadectin required to elicit 50% of the maximal response.
Data Presentation: In Silico Predictions vs. Experimental Data
The following tables summarize the kind of quantitative data generated from in silico and experimental approaches. Note that the nemadectin in silico data is hypothetical, while the ivermectin experimental data is based on published findings.
Table 1: Comparison of Predicted Nemadectin Binding and Experimental Ivermectin Binding to H. contortus GluClα3B
| Parameter | In Silico (Nemadectin) | Experimental (Ivermectin) | Reference |
| Binding Affinity | |||
| Predicted Binding Energy (kcal/mol) | -10.5 | N/A | |
| Dissociation Constant (Kd) (nM) | N/A | 0.35 ± 0.1 | [9] |
| Functional Activity | |||
| Predicted Agonist | Yes | N/A | |
| EC50 (nM) | N/A | ~0.1 ± 1.0 | [9] |
Table 2: Experimental Binding Affinities of Macrocyclic Lactones to H. contortus GluClα
| Compound | Dissociation Constant (Kd) (nM) | Reference |
| Ivermectin | 0.11 ± 0.021 | [10] |
| Moxidectin | 0.18 ± 0.02 | [10] |
Experimental Protocols
Radioligand Binding Assay Protocol
-
Membrane Preparation: The GluCl receptor is expressed in a suitable cell line (e.g., COS-7 cells). The cells are harvested and homogenized to create a membrane preparation containing the receptor.[12]
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-ivermectin) and varying concentrations of the unlabeled competitor drug (nemadectin).[12]
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[12][13]
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of nemadectin that inhibits 50% of the radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[14]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology Protocol
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the GluCl subunit(s) of interest. The oocytes are then incubated for 2-5 days to allow for receptor expression.[9][11]
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is continuously perfused with a buffer solution.
-
Drug Application: Solutions containing varying concentrations of nemadectin are perfused over the oocyte.
-
Data Acquisition: The current flowing across the oocyte membrane in response to nemadectin application is recorded.
-
Data Analysis: The peak current response at each concentration is measured and plotted against the drug concentration to generate a dose-response curve, from which the EC50 and Hill coefficient are determined.[9]
Visualizations
Caption: Signaling pathway of Nemadectin at an invertebrate neuromuscular junction.
Caption: Workflow for the validation of in silico models with experimental data.
Caption: Logical comparison of in silico and experimental approaches.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 4. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 5. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcgill.ca [mcgill.ca]
- 7. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of the GluCl Ligand-Gated Ion Channel in the Presence and Absence of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of novel heteromeric GluCl subtypes from Caenorhabditis elegans and parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
